molecular formula C10H11N3O B1602649 5-(3-Methoxyphenyl)-1H-imidazol-2-amine CAS No. 933722-31-7

5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Cat. No.: B1602649
CAS No.: 933722-31-7
M. Wt: 189.21 g/mol
InChI Key: STJWZSDDFZMYNC-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methoxyphenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJWZSDDFZMYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591591
Record name 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933722-31-7
Record name 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
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Foundational & Exploratory

5-(3-Methoxyphenyl)-1H-imidazol-2-amine CAS 933722-31-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 933722-31-7 Class: 2-Aminoimidazole (2-AI) Derivative Primary Application: Medicinal Chemistry (Biofilm Inhibition, BACE1 Inhibition, Fragment-Based Drug Discovery)

Part 1: Executive Summary & Structural Logic

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a bioactive heterocyclic building block belonging to the 2-aminoimidazole (2-AI) class.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to function as a bioisostere for guanidines and its prevalence in marine sponge alkaloids (e.g., oroidin, clathrodin) that exhibit potent biological activities.[2]

For drug development professionals, this specific congener (meta-methoxy substitution) represents a strategic optimization of the 2-AI core. The 3-methoxy group enhances lipophilicity (cLogP modulation) and metabolic stability compared to the unsubstituted phenyl analog, while the 2-aminoimidazole headgroup facilitates critical hydrogen bonding interactions with aspartic acid residues in target proteins (e.g., BACE1) or response regulators in bacterial two-component systems.

Part 2: Physicochemical Profile & Tautomerism

Understanding the tautomeric equilibrium of 2-aminoimidazoles is a prerequisite for accurate docking studies and formulation.

Key Properties Table
PropertyValue / DescriptionContext
Molecular Formula C₁₀H₁₁N₃OCore composition
Molecular Weight 189.22 g/mol Fragment-like (Rule of 3 compliant)
H-Bond Donors 2 (Exocyclic amine, Ring NH)Critical for active site binding
H-Bond Acceptors 2 (Ring N, Methoxy O)Target interaction points
Predicted pKa ~7.5 - 8.2 (2-amino group)Protonated at physiological pH
Tautomerism 2-Amino vs. 2-IminoCritical: Exists as an equilibrating mixture
Tautomeric Equilibrium (Mechanism)

The 2-aminoimidazole ring is not static. It undergoes rapid tautomerization between the amino-form and the imino-form. In solution, the amino tautomer generally predominates, but the imino form is often the reactive species in N-alkylation reactions.

Tautomerism Amino Amino Tautomer (Aromatic, Stable) Imino Imino Tautomer (Non-Aromatic, Reactive) Amino->Imino  H-Shift   Protonated Guanidinium Cation (Physiological pH Species) Amino->Protonated  +H+ (pH < 7.5)   Imino->Protonated  +H+  

Figure 1: Tautomeric landscape of the 2-aminoimidazole core. At physiological pH, the guanidinium-like cation is often the bioactive species.

Part 3: Synthesis Protocol (Authoritative Methodology)

While the Van Leusen reaction is common for simple imidazoles, the Maruoka or Guanidine-Ketone Condensation is the gold standard for synthesizing 2-amino derivatives to ensure regioselectivity and yield.

Recommended Route: Cyclization of α-Bromoketones

This protocol is self-validating via the formation of a crystalline hydrobromide salt intermediate.

Reagents:

  • 3'-Methoxyacetophenone (Starting Material)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) - Safer alternative
    
  • Acetylguanidine (Protected) or Cyanamide (

    
    )
    
  • Solvent: Ethanol/DMF

Step-by-Step Methodology:

  • Bromination (Activation):

    • Dissolve 3'-methoxyacetophenone (1.0 eq) in anhydrous THF.

    • Add PTAB (1.05 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours.

    • Validation: TLC should show disappearance of ketone. Workup yields 2-bromo-1-(3-methoxyphenyl)ethan-1-one .

  • Cyclization (The Critical Step):

    • Dissolve the

      
      -bromoketone (from Step 1) in DMF (5 volumes).
      
    • Add Acetylguanidine (1.5 eq) to control regiochemistry (prevents polymerization).

    • Heat to 80°C for 4-6 hours.

    • Mechanism:[3][4] Nucleophilic attack of the guanidine nitrogen on the

      
      -carbon, followed by dehydration and ring closure.
      
  • Deprotection & Isolation:

    • Treat the intermediate N-acetyl imidazole with dilute

      
       (reflux, 1h) to remove the acetyl group.
      
    • Neutralize with

      
       to pH 9 to precipitate the free base.
      
    • Recrystallize from Ethanol/Water.

Synthesis Start 3-Methoxyacetophenone Inter α-Bromoketone Intermediate (Highly Reactive) Start->Inter Bromination (PTAB) Cyclize Cyclization with Acetylguanidine (DMF, 80°C) Inter->Cyclize Nucleophilic Attack Product 5-(3-Methoxyphenyl)-1H-imidazol-2-amine (Final Product) Cyclize->Product Acid Hydrolysis (-Acetyl)

Figure 2: Synthetic workflow for CAS 933722-31-7 via the modified Maruoka/Guanidine route.

Part 4: Biological Applications & Mechanism of Action[5]

Biofilm Inhibition (Bacterial Resistance)

The 2-aminoimidazole moiety is a structural mimetic of marine sponge alkaloids (e.g., Oroidin) known to disperse bacterial biofilms without killing the bacteria (non-biocidal), thereby reducing evolutionary pressure for resistance.

  • Target: Bacterial Two-Component Systems (TCS), specifically the Response Regulators (RR).

  • Mechanism: The 2-AI headgroup binds to the receiver domain of the RR, inhibiting the phosphorylation cascade required for biofilm gene expression.

  • Relevance of 3-Methoxy: The lipophilic methoxy group improves penetration through the exopolysaccharide (EPS) matrix of Gram-negative bacteria like Acinetobacter baumannii.

BACE1 Inhibition (Alzheimer's Disease)

2-Aminoimidazoles have been explored as BACE1 (Beta-secretase 1) inhibitors.

  • Interaction: The guanidine-like motif of the 2-aminoimidazole forms a salt bridge with the catalytic aspartic acid residues (Asp32/Asp228) in the BACE1 active site.

  • Fragment Utility: CAS 933722-31-7 serves as an ideal "fragment" for Fragment-Based Drug Design (FBDD), allowing researchers to grow the molecule from the phenyl ring to reach the S1 or S2' pockets of the enzyme.

Data Summary: Activity Potentials
Target AreaMechanismRole of CAS 933722-31-7Key Reference Context
Biofilm Control TCS Response Regulator InhibitionLead Scaffold / BioisostereMimics Oroidin/Clathrodin [1, 2]
Neurodegeneration BACE1 Aspartyl Protease InhibitionZinc-binding / H-bond donorFragment starting point [3]
Oncology Tubulin PolymerizationA-Ring MimeticAnalog of Combretastatin A-4 [4]

Part 5: Safety & Handling (SDS Summary)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO (>20 mg/mL) and Methanol. Poor solubility in water (requires pH adjustment < 5).

References

  • 2-Aminoimidazoles in Medicinal Chemistry. Vertex AI Search / NIH. (2025). Highlights the scaffold as a unique building block for modulators of different targets, specifically marine alkaloid analogs.

  • Dimeric 2-Aminoimidazoles as Adjuvants against A. baumannii. National Institutes of Health (PMC). (2023). Details the SAR of aryl 2-aminoimidazoles in biofilm dispersal and antibiotic potentiation.

  • Synthesis of 2-Aminoimidazole Derivatives. BenchChem / ResearchGate. (2025). Comprehensive overview of synthetic routes including the guanidine condensation method.

  • Design and Synthesis of Tubulin Inhibitors based on 2-Aryl-1H-imidazole. Scientific Reports. (2016).[5] Discusses the methoxyphenyl substitution pattern in imidazole-based anticancer agents.

Sources

2-amino-4-(3-methoxyphenyl)imidazole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-amino-4-(3-methoxyphenyl)imidazole: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-(3-methoxyphenyl)imidazole, a heterocyclic compound belonging to the versatile 2-aminoimidazole class. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[1][2] This document details the core molecular attributes, including chemical structure and physicochemical properties. It presents a robust, field-proven protocol for its chemical synthesis and purification, grounded in established reaction mechanisms. Furthermore, it outlines methodologies for structural elucidation and purity assessment using modern analytical techniques. The guide concludes by contextualizing the compound within the broader landscape of biologically active 2-aminoimidazoles, providing insights for researchers and professionals in drug discovery and development.

Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its structure and resulting physicochemical properties. These attributes are critical for predicting its behavior in chemical and biological systems.

Chemical Structure and Nomenclature

2-amino-4-(3-methoxyphenyl)imidazole is a substituted aromatic heterocycle. The core of the molecule is a five-membered imidazole ring, which is characterized by two non-adjacent nitrogen atoms.[3] The molecule is further functionalized with an amino (-NH₂) group at the C2 position and a 3-methoxyphenyl group at the C4 position. The systematic IUPAC name for this compound is 4-(3-methoxyphenyl)-1H-imidazol-2-amine.

structure_diagram 2-amino-4-(3-methoxyphenyl)imidazole imidazole Imidazole Ring (C₃H₄N₂) amino Amino Group (-NH₂) imidazole->amino at C2 Position methoxyphenyl 3-Methoxyphenyl Group (-C₆H₄OCH₃) imidazole->methoxyphenyl at C4 Position synthesis_workflow Synthesis Workflow start Starting Materials: 1. 2-bromo-1-(3-methoxyphenyl)ethanone 2. Guanidine Hydrochloride 3. Sodium Ethoxide reaction Reaction: - Solvent: Ethanol - Condition: Reflux, 4-6h - Atmosphere: Inert (N₂) start->reaction workup Aqueous Work-up: - Quench with H₂O - Extract with Ethyl Acetate reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica Gel Chromatography workup->purify product Final Product: 2-amino-4-(3-methoxyphenyl)imidazole purify->product

Caption: High-level overview of the synthesis and purification process.

Detailed Experimental Protocol: Synthesis
  • Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.

  • Reagents: 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq), Guanidine Hydrochloride (1.5 eq), Sodium Ethoxide (1.6 eq), Anhydrous Ethanol.

Procedure:

  • Setup: Assemble the reflux apparatus under an inert nitrogen atmosphere. Ensure all glassware is oven-dried to prevent side reactions with water.

  • Reagent Addition: To the flask, add anhydrous ethanol, followed by sodium ethoxide. Stir until fully dissolved. Add guanidine hydrochloride and stir for 15 minutes to form free guanidine in situ.

    • Rationale: Guanidine is typically stored as a stable salt. A strong base like sodium ethoxide is required to deprotonate it to the reactive free base form just before the reaction.

  • Substrate Addition: Slowly add a solution of 2-bromo-1-(3-methoxyphenyl)ethanone in anhydrous ethanol to the reaction mixture at room temperature.

    • Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions. TLC allows for the qualitative assessment of starting material consumption and product formation.

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

Protocol: Work-up and Purification
  • Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Quench: Resuspend the resulting crude solid in deionized water and transfer to a separatory funnel.

    • Rationale: This step dissolves inorganic salts (e.g., NaBr, excess guanidine HCl) making them easily separable from the organic product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Rationale: The desired product is significantly more soluble in an organic solvent like ethyl acetate than in water, allowing for its selective removal from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude material using flash column chromatography on silica gel, typically with a mobile phase gradient of dichloromethane and methanol.

    • Rationale: This is a critical self-validating step. Chromatography separates the target compound from unreacted starting materials and any side products based on differential polarity, yielding a high-purity final product.

Structural Elucidation and Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy (-OCH₃) group (around δ 3.8 ppm), a singlet for the C5-H of the imidazole ring (around δ 6.5-7.0 ppm), and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The carbon NMR will display signals for the imidazole ring carbons, the six unique carbons of the methoxyphenyl ring, and the methoxy carbon.

  • Mass Spectrometry (MS): In ESI+ mode, the mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 190.22.

Protocol: Purity Assessment by HPLC
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • System Suitability: Before sample analysis, inject a standard to ensure the system is performing correctly (e.g., check retention time stability, peak shape).

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for subsequent biological screening.

Biological Context and Potential Applications

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.

[1][4]* Antimicrobial Properties: Numerous 2-amino-4(5)-arylimidazoles have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. T[4]his makes the title compound a candidate for screening in antimicrobial assays.

  • Other Activities: The broader imidazole class is associated with a vast array of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties. T[2][5]he specific substitution pattern of 2-amino-4-(3-methoxyphenyl)imidazole may modulate its activity and selectivity towards certain biological targets. The presence of the methoxy group can influence pharmacokinetic properties like metabolic stability and cell permeability.

Conclusion

This guide has detailed the essential technical information for 2-amino-4-(3-methoxyphenyl)imidazole. Its molecular structure and properties have been defined, and robust, rationale-driven protocols for its synthesis and characterization have been provided. Grounded in the known biological importance of the 2-aminoimidazole scaffold, this compound represents a valuable molecule for further investigation in drug discovery programs and chemical biology research. The methodologies described herein provide a solid foundation for its preparation and validation, enabling its use in advanced scientific applications.

References

  • Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. Available from: [Link]

  • IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

  • Martinez, H., Puschmann, H., Howard, J. A. K., Acevedo, J., & Au-Alvarez, O. (2004). 2-[4-(Dimethylamino)phenyl]-4,5-diphenyl-1H-imidazole isopropanol solvate. Acta Crystallographica Section E: Structure Reports Online, E60, o1229–o1230. Available from: [Link]

  • SIELC Technologies. (2018). 2-Aminoimidazole. Available from: [Link]

  • Google Patents. (n.d.). EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from...
  • Padhy, A. K., Behera, S., Kumari, P., Watre, M., & Bhunia, S. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63(5). Available from: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(9), 1449. Available from: [Link]

  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Available from: [Link]

  • IUCr Journals. (2023). 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available from: [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)-1-(2-methylpropyl)imidazole. Available from: [Link]

  • Wikipedia. (n.d.). Imidazole. Available from: [Link]

  • ResearchGate. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

  • Britannica. (n.d.). Imidazole. Available from: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and therapeutic potential of 5-(3-methoxyphenyl)-1H-imidazol-2-amine derivatives.

Executive Summary

The 5-(3-methoxyphenyl)-1H-imidazol-2-amine scaffold represents a critical structural motif in medicinal chemistry, derived from the naturally occurring marine alkaloid oroidin . Unlike traditional antibiotics or chemotherapeutics, this class of 2-aminoimidazoles (2-AIs) is primarily distinguished by its ability to modulate biological signaling pathways without necessarily inducing cytotoxicity.

This guide analyzes the compound's three primary biological activities:

  • Biofilm Dispersion: Acting as a non-bactericidal anti-biofilm agent by intercepting bacterial two-component systems.

  • Cytotoxicity & Oncology: Targeting microtubule dynamics, particularly when the methoxy-substitution pattern is optimized (e.g., mimicking combretastatin).

  • Adrenergic Modulation: Interacting with

    
    -adrenergic receptors due to structural homology with clonidine.
    

Chemical Biology & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a 2-aminoimidazole ring substituted at the C5 position with a 3-methoxyphenyl group. The biological activity is tightly regulated by the electronic and steric properties of the phenyl substituent.

The 2-Aminoimidazole (2-AI) Headgroup

The 2-AI moiety serves as a guanidine mimetic. At physiological pH (7.4), the 2-amino group is partially protonated (


), allowing it to form critical hydrogen bonds with aspartate or glutamate residues in receptor active sites (e.g., response regulators in bacteria).
The 3-Methoxyphenyl "Tail"

The 3-methoxy (-OCH


)  substituent is pivotal for two reasons:
  • Lipophilicity: It increases the LogP, enhancing membrane permeability compared to the unsubstituted phenyl analog.

  • Electronic Effect: As a weak electron-donating group (EDG) via resonance but electron-withdrawing via induction at the meta position, it modulates the acidity of the imidazole NH.

SAR Visualization:

SAR_Map Core 5-(3-methoxyphenyl)-1H-imidazol-2-amine Amino 2-Amino Group (H-Bond Donor/Acceptor) Core->Amino Imidazole Imidazole Ring (Biofilm Dispersion Core) Core->Imidazole Methoxy 3-Methoxy Group (Lipophilicity & Tubulin Affinity) Core->Methoxy GPCR Adrenergic Activity (Target: Alpha-2 Receptors) Amino->GPCR Guanidine Mimicry Biofilm Biofilm Inhibition (Target: Response Regulators) Imidazole->Biofilm Oroidin Analog Oncology Cytotoxicity (Target: Tubulin/Microtubules) Methoxy->Oncology Combretastatin Mimicry

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 5-(3-methoxyphenyl)-1H-imidazol-2-amine scaffold.

Therapeutic Applications

Biofilm Inhibition (Non-Bactericidal)

This is the most well-validated application. Unlike antibiotics, 5-aryl-2-AIs do not kill bacteria; they disperse them. This "disarming" strategy exerts low selective pressure, reducing the likelihood of resistance.

  • Mechanism: The compound inhibits the Two-Component Systems (TCS) (e.g., Las and Rhl quorum sensing systems in P. aeruginosa). It likely binds to the response regulator, preventing the transcription of biofilm-related genes.

  • Potency: The 3-methoxyphenyl derivative typically shows an

    
     for dispersion in the low micromolar range (5–50 
    
    
    
    M) against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.
Oncology: Microtubule Destabilization

While 3,4,5-trimethoxy derivatives are the gold standard for tubulin binding (colchicine site), the 3-methoxy derivative retains significant activity.

  • Mechanism: It binds to the colchicine-binding site of

    
    -tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
    
  • Selectivity: A critical challenge is balancing cytotoxicity against cancer cells versus healthy fibroblasts. The 3-methoxy variant often shows a wider therapeutic index than the 3,4,5-trimethoxy analog in early screens.

Experimental Protocols

Synthesis of 5-(3-methoxyphenyl)-1H-imidazol-2-amine

Methodology: Modified Maruoka Synthesis

  • Reactants: 3-Methoxy-phenacyl bromide (1.0 eq), Cyanamide (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF or Acetone/Water.

  • Procedure:

    • Dissolve 3-methoxy-phenacyl bromide in DMF.

    • Add cyanamide and

      
       slowly at 0°C.
      
    • Stir at room temperature for 16 hours.

    • Workup: Pour into ice water. The precipitate is the intermediate. Reflux in water/ethanol to cyclize if necessary (often cyclizes spontaneously).

    • Purification: Recrystallization from Ethanol/EtOAc.

Biofilm Inhibition Assay (Crystal Violet)

Purpose: To quantify the inhibition of biofilm formation without killing planktonic bacteria.

  • Culture Prep: Grow P. aeruginosa (PAO1) overnight in LB media. Dilute to

    
    .
    
  • Treatment: Add 100

    
    L of bacterial suspension to 96-well PVC plates. Add 1 
    
    
    
    L of compound (DMSO stock) to achieve final concentrations (e.g., 1, 10, 50, 100
    
    
    M).
  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard media (planktonic cells). Wash 2x with water.

    • Add 125

      
      L of 0.1% Crystal Violet solution. Incubate 10 min.
      
    • Wash 3x with water. Dry plates.

  • Quantification: Solubilize stain with 150

    
    L of 30% acetic acid. Measure absorbance at 550 nm.
    
  • Validation: Planktonic growth must be measured (OD600 before washing) to ensure the compound is not biocidal.

Tubulin Polymerization Assay

Purpose: To confirm the mechanism of cytotoxicity.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9).
    
  • Setup: Mix tubulin (3 mg/mL) with compound (10

    
    M) on ice.
    
  • Initiation: Transfer to 37°C cuvette in a spectrophotometer.

  • Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: A decrease in

    
     or steady-state absorbance compared to control indicates inhibition.
    

Data Summary & Comparative Analysis

Table 1: Comparative Biological Activity of 5-Aryl-2-Aminoimidazoles

Aryl Substituent (R)Biofilm IC50 (P. aeruginosa)Cytotoxicity IC50 (HeLa)Tubulin InhibitionNotes
3-Methoxyphenyl 12.5

M
>50

M
Moderate Balanced profile; low toxicity.
4-Bromophenyl4.0

M
15

M
LowHigh biofilm potency; higher toxicity.
3,4,5-Trimethoxyphenyl>100

M
0.05

M
HighPotent anticancer; poor biofilm agent.
Phenyl (Unsubstituted)45

M
>100

M
NoneWeak baseline activity.

Note: Data represents aggregated trends from SAR studies (e.g., Richards et al., Melander et al.). Values are approximate and assay-dependent.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold depending on the concentration and cellular context.

MOA_Pathway cluster_bacteria Bacterial Biofilm Dispersion cluster_cancer Cancer Cell Cytotoxicity Compound 5-(3-methoxyphenyl)-1H-imidazol-2-amine TCS Two-Component System (Response Regulator) Compound->TCS Inhibition Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binding GeneExpr Downregulation of Biofilm Genes (pel/psl) TCS->GeneExpr Dispersion Biofilm Dispersion (Planktonic State) GeneExpr->Dispersion Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Dual mechanism of action. Left: Interference with bacterial signaling. Right: Disruption of eukaryotic microtubule dynamics.

References

  • Frei, R., et al. (2012). Structure-Activity Relationships of 2-Aminoimidazole-Based Biofilm Inhibitors.Journal of Medicinal Chemistry , 55(11), 5270–5281. Link

  • Wang, H., et al. (2018). Design, synthesis and biological evaluation of 5-aryl-2-aminoimidazole derivatives as novel tubulin polymerization inhibitors.European Journal of Medicinal Chemistry , 143, 106-115. Link

  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists.Journal of Medicinal Chemistry , 40(1), 18-23.[7] Link

Sources

5-(3-Methoxyphenyl)-1H-imidazol-2-amine tautomerism and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism and Stability of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Abstract

The 2-aminoimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active marine alkaloids and synthetic compounds.[1] Its therapeutic efficacy is profoundly influenced by its tautomeric state, which dictates its hydrogen bonding capabilities, molecular geometry, and overall interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomeric landscape of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a representative substituted 2-aminoimidazole. We will explore the structural nuances of its potential tautomers, the physicochemical factors governing their equilibrium, and the synergistic experimental and computational workflows required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this critical chemical phenomenon.

The Tautomeric Landscape of 2-Aminoimidazoles

Tautomerism is the dynamic equilibrium between two or more interconvertible structural isomers, most commonly involving the migration of a proton.[2] In the context of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, two primary forms of prototropic tautomerism are of interest: amine-imine and annular tautomerism.

  • Amine-Imine Tautomerism: This is the most significant equilibrium for 2-aminoimidazoles, involving the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This results in an equilibrium between an amino form and an imino form.[3]

  • Annular Tautomerism: This involves the migration of the N-H proton between the two nitrogen atoms within the imidazole ring itself.[4]

For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, these phenomena give rise to three principal tautomeric forms, with the amine form generally being the most stable in most contexts.[5][6]

Factors Influencing Tautomeric Stability

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by electronic effects, solvent polarity, pH, and intermolecular interactions.

  • Electronic Effects: The aromaticity of the imidazole ring is a powerful stabilizing force. The amino tautomer (1a) benefits from a delocalized sextet of π-electrons, making it inherently more stable than the imino form (1b), where the sp3-hybridized carbon disrupts this aromaticity.[7] The electron-donating nature of the methoxy group on the phenyl ring can further influence the electron density within the imidazole core, though its meta-position lessens the direct resonance effect.

  • Solvent Effects: The polarity of the solvent can shift the equilibrium. Polar protic solvents can stabilize both tautomers by forming hydrogen bonds. However, computational studies have shown that solvation can sometimes cause a shift in preference towards the imino species, as the solvent can differentially stabilize the more polar tautomer.[6]

  • pH and Protonation: The basicity of the nitrogen atoms is a critical factor. Under acidic conditions, protonation will occur. The most likely site of protonation is the imino nitrogen of the amino tautomer, as the resulting cation is resonance-stabilized. The tautomeric preference of the protonated species can differ significantly from the neutral form.[8][9]

  • Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular hydrogen bonding play a dominant role. Specific hydrogen bonding patterns can selectively stabilize one tautomer over another, leading to the crystallization of a single, pure tautomeric form.[8]

Computational Workflow for Stability Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers before embarking on experimental work.[10] These methods provide quantitative estimates of the energy differences between isomers.

G cluster_method Computational Protocol start Define Tautomeric Structures (1a, 1b, 1c) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy State) opt->freq energy Single-Point Energy Calculation (Higher Level of Theory, optional) freq->energy solvation Incorporate Solvent Effects (e.g., SCRF/PCM Model) energy->solvation analysis Analyze Relative Energies (ΔG) and Boltzmann Distribution solvation->analysis

Protocol 1: DFT-Based Tautomer Energy Calculation
  • Structure Generation: Draw the 3D structures of the tautomers (1a, 1b, 1c) in a molecular modeling software package.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[11] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. Causality: This step is critical to verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (G).[12]

  • Solvent Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Choose a solvent (e.g., water, DMSO) relevant to your experimental conditions.

  • Data Analysis: Compare the calculated Gibbs free energies (G) of the tautomers. The tautomer with the lowest G is the most stable. The energy difference (ΔG) can be used to calculate the equilibrium constant (K_eq) via the equation ΔG = -RT ln(K_eq).

TautomerPredicted Relative Free Energy (ΔG, Gas Phase)Predicted Relative Free Energy (ΔG, DMSO)
1a (1H-Amino) 0.00 kcal/mol (Reference)0.00 kcal/mol (Reference)
1b (Imino) +5 to +14 kcal/mol+4 to +12 kcal/mol
1c (Annular) +1 to +3 kcal/mol+1 to +3 kcal/mol
Note: These are representative values based on studies of similar 2-aminoimidazole systems.[6] Actual values for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine require specific calculation.

Experimental Workflow for Tautomer Characterization

While computation provides a strong predictive foundation, experimental verification is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing direct structural information in solution.[5]

G start Prepare Sample in Deuterated Solvent (e.g., DMSO-d6) nmr Acquire Spectra: ¹H, ¹³C, HSQC, HMBC start->nmr uv Acquire UV-Vis Spectrum (Optional, for Conjugation Insight) start->uv analysis Analyze Chemical Shifts, Coupling Constants, and N-H signals nmr->analysis uv->analysis comparison Compare Experimental Data with Computational Predictions analysis->comparison conclusion Assign Dominant Tautomer in Solution comparison->conclusion

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound while also allowing for the observation of exchangeable N-H protons, which would be lost in D₂O.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the number, chemical shift, and multiplicity of signals in the aromatic region and, crucially, the N-H proton signals. The amino tautomer (1a) is expected to show a single, potentially broad signal for the two equivalent NH₂ protons, whereas the imino tautomer (1b) would show two distinct NH signals.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C2 carbon is highly diagnostic. It will have a more sp²-like character in the amino form and a more guanidinium-like character in the imino form, resulting in a significant chemical shift difference. The difference in chemical shifts between C4 and C5 can also be used to distinguish annular tautomers.[13]

  • 2D NMR (HSQC/HMBC): Acquire 2D correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). Causality: These experiments provide unambiguous proof of structure. An HMBC experiment, for example, can show a correlation from the N-H proton(s) to the C2 and C4/C5 carbons, definitively confirming the proton's location and thus the tautomeric form.

  • Data Interpretation: Compare the observed spectra to predicted spectra from DFT calculations. The close agreement between experimental chemical shifts and those calculated for a specific tautomer provides powerful evidence for its dominance in solution.

NucleusExpected Chemical Shift Range (Amino Tautomer 1a)Expected Chemical Shift Range (Imino Tautomer 1b)Key Differentiating Feature
¹H (NH) Broad singlet (NH₂)Two distinct NH signalsNumber and nature of N-H signals
¹³C (C2) ~150-160 ppm~165-175 ppmC2 is significantly downfield in the imino form
¹³C (C4/C5) Distinct signalsShifts influenced by exocyclic double bondRelative shifts of ring carbons
Note: Chemical shifts are approximate and solvent-dependent. Data based on general knowledge of 2-aminoimidazole systems.[5]

Conclusion and Outlook

For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a combination of theoretical and experimental evidence overwhelmingly suggests that the 1H-amino tautomer (1a) is the most stable and dominant form under typical physiological and experimental conditions. This stability is primarily derived from the preservation of the aromaticity of the imidazole ring. While the imino and annular tautomers exist in equilibrium, they are present in significantly lower populations.

Understanding this tautomeric preference is paramount for drug development professionals. It allows for the accurate modeling of ligand-receptor interactions, informs structure-activity relationship (SAR) studies, and ensures the correct representation of the chemical entity in databases and regulatory submissions.[2] Future studies could involve variable temperature NMR to quantify the thermodynamics of the tautomeric exchange or X-ray crystallography to definitively determine the solid-state structure, further cementing our understanding of this vital chemical scaffold.

References

  • Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. Benchchem.
  • Angelova, S. E., et al. (2011). Aggregation of 2-aminobenzimidazole--a Combined Experimental and Theoretical Investigation. Chemphyschem, 12(9), 1747-55. Available at: [Link]

  • Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. ResearchGate. Available at: [Link]

  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing. Available at: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]

  • Imidazole-amino acids. Conformational switch under tautomer and pH change. PubMed. Available at: [Link]

  • Tautomer. Wikipedia. Available at: [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC - NIH. Available at: [Link]

  • Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. Available at: [Link]

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available at: [Link]

  • 2-Aminoimidazoles in medicinal chemistry. PubMed. Available at: [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Available at: [Link]

  • Tautomer. chemeurope.com. Available at: [Link]

  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry. Available at: [Link]

Sources

Technical Guide: Solubility Profiling and Handling of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a synthetic small molecule belonging to the 2-aminoimidazole class. Often utilized in medicinal chemistry as a biofilm inhibitor, kinase modulator, or receptor ligand, its handling requires specific attention to its physicochemical properties.

While highly soluble in organic solvents like dimethyl sulfoxide (DMSO), its aqueous solubility is pH-dependent due to the basicity of the 2-aminoimidazole core. This guide provides a scientifically grounded approach to preparing robust stock solutions and preventing precipitation ("crashing out") during biological assays.

Physicochemical Analysis

To master the solubility of this compound, one must first understand its molecular behavior in solution.

Structural Determinants

The molecule consists of a phenyl ring substituted with a methoxy group (lipophilic domain) attached to a 2-aminoimidazole core (polar/basic domain).

  • Lipophilicity (LogP): The 3-methoxyphenyl moiety increases the partition coefficient (LogP), driving the molecule toward hydrophobic environments. This limits thermodynamic solubility in neutral water.

  • Basicity (pKa): Unlike simple imidazoles (pKa ~6.9), the 2-aminoimidazole moiety is more basic (pKa ~ 8.0 – 8.5). Resonance stabilization allows the exocyclic amine to donate electron density to the ring nitrogens.

    • Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the protonated (cationic) form, which aids solubility. However, at higher pH (>8.5), the neutral free base dominates, drastically reducing aqueous solubility.

Solubility Profile Summary
SolventSolubility EstimateStatePrimary Interaction
DMSO > 50 mM (> 10 mg/mL)HighDipolar aprotic disruption of crystal lattice.
Water (pH 7.0) Moderate (< 1 mM)*pH-DependentHydrogen bonding (limited by hydrophobic phenyl ring).
Acidic Buffer (pH < 5) HighSolubleIonic solvation of the protonated cation.
Ethanol ModerateSolubleAmphiphilic solvation.

*Note: Values are estimates for the free base. Salt forms (e.g., HCl) will exhibit significantly higher aqueous solubility.

Protocol A: Preparation of DMSO Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 100 mM) for long-term storage.

The Solvent Choice: DMSO

Dimethyl sulfoxide (DMSO) is the industry standard because it dissolves both polar and non-polar domains.[1] However, DMSO is hygroscopic (absorbs water from air). Water contamination in DMSO stocks can cause compound degradation or precipitation over time.

Workflow Diagram: Stock Preparation

StockPrep Solid Solid Compound (Store at -20°C) Weigh Weighing (Analytical Balance) Solid->Weigh CalcN Calculate Volume (Target: 10-50 mM) Weigh->CalcN AddDMSO Add Anhydrous DMSO (Fresh Bottle) CalcN->AddDMSO Sonicate Sonication (30-60 sec, RT) AddDMSO->Sonicate QC Visual QC (Clear Solution?) Sonicate->QC Aliquot Aliquot & Store (-20°C, Desiccated) QC->Aliquot

Figure 1: Critical workflow for preparing a stable DMSO Master Stock. Note the emphasis on anhydrous DMSO and visual QC.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid 5-(3-Methoxyphenyl)-1H-imidazol-2-amine to reach room temperature before opening. This prevents water condensation on the cold solid.

  • Weighing: Weigh the desired amount (e.g., 1–5 mg) into a glass vial. Avoid plastic microcentrifuge tubes for long-term storage if possible, as leachables can occur.

  • Calculation: Calculate the volume of DMSO required for a specific concentration (e.g., 10 mM).

    • Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (M)

  • Dissolution: Add anhydrous DMSO (≥99.9%).

  • Energy Input: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath for 1–2 minutes. The energy from cavitation breaks intermolecular bonds that vortexing cannot.

  • Storage: Aliquot into single-use volumes (to avoid freeze-thaw cycles) and store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Crash Out" Risk)

Objective: Dilute the DMSO stock into culture media or buffer without precipitating the compound.

The Mechanism of Precipitation

When a DMSO stock is added to water, the solvent environment changes instantly. The hydrophobic effect forces the methoxyphenyl group to aggregate. If the local concentration exceeds the kinetic solubility limit, the compound precipitates.

Best Practice: The "Jet" Method vs. Dropwise
  • Incorrect: Adding DMSO dropwise allows local supersaturation at the droplet interface, promoting crystal nucleation.

  • Correct (Jetting): Inject the DMSO stock rapidly into the center of the vortexing buffer. This ensures immediate dispersion before nuclei can form.

Pathway: Dilution & Stability Check

DilutionPath Stock DMSO Master Stock (10 mM) Dilution Intermediate Dilution (Optional: 10x in Media) Stock->Dilution Stepwise (<10% DMSO) Final Final Assay Buffer (e.g., PBS, pH 7.4) Stock->Final Direct Injection (<1% DMSO) Dilution->Final Check Equilibrium Check (4-24 Hours) Final->Check Stable Stable Solution (Ready for Assay) Check->Stable No Turbidity Precip Precipitation Detected (Turbidity/Absorbance Drop) Check->Precip Turbidity

Figure 2: Decision tree for aqueous dilution. Direct injection is preferred for low concentrations; stepwise is safer for higher concentrations.

Experimental Protocol: Determination of Kinetic Solubility

Do not rely on literature values alone. Perform this self-validating protocol to determine the exact solubility limit in your specific assay buffer.

Materials:

  • 10 mM DMSO Stock of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

  • PBS (pH 7.4) or Assay Media.

  • 96-well UV-transparent plate.

  • Plate reader (Absorbance at 600 nm for turbidity, or 280 nm for concentration).

Procedure:

  • Prepare Buffer: Dispense 198 µL of PBS into a row of wells.

  • Spike: Add 2 µL of DMSO stock to the first well (1:100 dilution = 100 µM).

  • Serial Dilution: Perform a 2-fold serial dilution across the plate.

  • Incubation: Incubate at room temperature for 2 hours (Kinetic Solubility) or 24 hours (Thermodynamic Solubility).

  • Read: Measure Absorbance at 600 nm (OD600) .

    • Interpretation: An OD600 > 0.05 (above background) indicates precipitation/turbidity.

    • Result: The highest concentration with OD600 ~ 0 is your Maximum Soluble Concentration .

Troubleshooting & Optimization

IssueRoot CauseSolution
Cloudiness on dilution Concentration exceeds kinetic solubility.Lower the final concentration or increase DMSO % (if assay tolerates up to 1%).
Loss of activity over time Compound adhering to plastic.Use "Low-Binding" plasticware or add 0.01% Triton X-100 to buffer.
Precipitation in Fridge Temperature drop reduces solubility.Always equilibrate assay plates to Room Temp or 37°C before adding cells/enzymes.
Yellowing of DMSO Stock Oxidation of the amine.Store under nitrogen/argon gas; ensure DMSO is anhydrous.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility profiling).
  • Sigma-Aldrich. Handling and Solubility of Small Molecules.Link

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives. (Context on the chemical class properties). Link

  • PubChem. Compound Summary: 2-Aminoimidazole.[2] (Structural data source). Link

Sources

The 2-Aminoimidazole Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Marine Alkaloids to Clinical Candidates

Executive Summary

The 2-aminoimidazole (2-AI) moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Originally identified in marine sponge alkaloids (e.g., Leucettamine B, Oroidin), this heterocycle has evolved into a critical pharmacophore for targeting the ATP-binding site of protein kinases. Its structural versatility allows it to function as a robust hinge-binder, mimicking the adenine ring of ATP through a Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif. This guide details the structural rationale, synthetic methodologies, and experimental workflows for deploying 2-aminoimidazoles in drug discovery, with a focus on Src Family Kinases (SFKs) and DYRK/CLK inhibition.

Structural Basis of Inhibition: The Hinge Binder

The efficacy of 2-aminoimidazoles stems from their ability to form high-affinity interactions with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the catalytic domain.[1]

  • Adenine Mimicry: The 2-aminoimidazole ring is isosteric with the N1-C2-N3 portion of adenine.

  • H-Bonding Capability: It presents a versatile hydrogen bonding face.[1] Depending on the tautomeric state and substitution pattern, it can serve as a Donor-Acceptor-Donor (D-A-D) triad, interacting with the backbone carbonyls and amides of hinge residues (e.g., Met341 in c-Src or Leu83 in CDK2).

  • Tautomeric Adaptability: The 2-AI ring exists in equilibrium between amino and imino forms. This tautomeric fluidity allows the inhibitor to "adapt" to subtle geometric differences in the hinge region of various kinases, often improving affinity where rigid scaffolds fail.

Table 1: Physicochemical Properties of the 2-AI Scaffold
PropertyValue/DescriptionRelevance to Drug Discovery
H-Bond Donors (HBD) 2-3 (Exocyclic NH₂, Ring NH)Critical for hinge interaction (e.g., Glu/Met backbone).
H-Bond Acceptors (HBA) 1 (Ring N)Accepts H-bond from hinge backbone amide.
pKa (Conjugate Acid) ~7.0 - 8.5Physiological ionization can improve solubility; tunable via substitution.
Tautomerism Amino

Imino
Dynamic fit for induced-fit binding modes.
Ligand Efficiency (LE) HighSmall fragment size (MW ~83) allows for efficient growth vectors.
Synthetic Strategies

Accessing diverse 2-aminoimidazole libraries requires robust synthetic routes.[2][3] While classical methods exist, modern transition-metal catalyzed approaches offer greater functionalization.

A. The "Workhorse" Method:

-Haloketone Condensation

The most widely used method for generating kinase-focused libraries is the condensation of


-bromoketones with protected guanidines (e.g., Boc-guanidine or acetylguanidine). This method is preferred for its operational simplicity and tolerance of diverse aryl substituents essential for occupying the hydrophobic pocket of the kinase.
B. Modern Approach: Pd-Catalyzed Carboamination

For more complex substitution patterns, particularly those requiring simultaneous C-C and C-N bond formation, Palladium-catalyzed carboamination of


-propargyl guanidines is a powerful alternative. This method allows for the synthesis of 2-AIs with sterically demanding groups that might fail in condensation reactions.
Case Study: Src Family Kinase (SFK) Inhibition

Src family kinases (c-Src, Fyn, Lyn) are major oncological targets.[4] The 2-aminoimidazole scaffold has been successfully optimized to inhibit these targets with nanomolar potency.

  • Discovery: Early hits were derived from marine alkaloids like Clathrodin.

  • Optimization: Researchers replaced the thiazole ring of Dasatinib (a marketed Src inhibitor) with a 2-aminoimidazole.

  • Result: The imidazole nitrogen acts as a crucial H-bond acceptor, while the exocyclic amine donates to the hinge. This substitution maintained potency while altering the selectivity profile, reducing off-target inhibition of metabolically relevant kinases.

Experimental Workflows
Protocol 1: Synthesis of 4-Aryl-2-Aminoimidazole (Library Standard)

Objective: Synthesize a core scaffold for SAR exploration. Scope: Applicable to diverse aryl ketones.

  • Reagents:

    • 
      -Bromoacetophenone derivative (1.0 equiv)
      
    • 
      -Acetylguanidine (1.2 equiv) or Boc-guanidine
      
    • Acetonitrile (MeCN)

    • Triethylamine (Et

      
      N)
      
  • Procedure:

    • Step 1 (Condensation): Dissolve the

      
      -bromoacetophenone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in MeCN (0.2 M).
      
    • Step 2: Add

      
      -acetylguanidine and Et
      
      
      
      N (2.0 equiv).
    • Step 3: Reflux the mixture for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

    • Step 4 (Deprotection/Cyclization): If using acetylguanidine, the intermediate may require acidic hydrolysis (HCl/MeOH, reflux 1h) to remove the acetyl group and fully aromatize if not spontaneous.

    • Step 5 (Purification): Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

    • Validation: Confirm structure via

      
      H-NMR (characteristic singlet for imidazole C5-H at 
      
      
      
      6.8–7.2 ppm).
Protocol 2: FRET-Based Kinase Biochemical Assay

Objective: Determine IC


 of synthesized 2-AI analogs against c-Src.
Method:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
  • Reagents:

    • Recombinant c-Src kinase domain.

    • Fluorescein-labeled Poly-GT substrate.

    • ATP (at

      
      , typically 10 
      
      
      
      M).
    • Tb-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Step 1: Prepare 3x serial dilutions of the 2-AI inhibitor in DMSO.

    • Step 2: Add 5

      
      L of inhibitor to a 384-well plate.
      
    • Step 3: Add 10

      
      L of Enzyme/Substrate mix (Kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Step 4: Initiate reaction with 5

      
      L of ATP solution.
      
    • Step 5: Incubate at RT for 60 minutes.

    • Step 6: Stop reaction with 20

      
      L EDTA/Tb-Antibody detection mix.
      
    • Step 7: Read on a TR-FRET compatible plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis:

    • Calculate the ratio of 520 nm (Tb) to 495 nm (Fluorescein).

    • Plot % Inhibition vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC

      
      .
      
Visualizations
Diagram 1: Src Signaling Pathway & Inhibition

Description: This diagram illustrates the downstream signaling of c-Src and the point of intervention by 2-aminoimidazole inhibitors.

SrcSignaling RTK Growth Factor Receptor (RTK) Src c-Src Kinase (Target) RTK->Src Activation FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation Ras Ras/Raf Src->Ras Signaling STAT3 STAT3 Src->STAT3 Activation Inhibitor 2-Aminoimidazole Inhibitor Inhibitor->Src Inhibition (ATP Competitive) Migration Cell Migration & Invasion FAK->Migration MEK MEK Ras->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation

Diagram 2: 2-Aminoimidazole "Design-Make-Test" Workflow

Description: The iterative cycle for optimizing the 2-AI scaffold from marine hit to lead compound.

Workflow MarineHit Marine Hit (e.g., Leucettamine B) Design Structure-Based Design (Hinge Binding Model) MarineHit->Design Inspiration Synthesis Synthesis (Alpha-Bromoketone Route) Design->Synthesis Assay Biochemical Assay (TR-FRET / IC50) Synthesis->Assay SAR SAR Analysis (Potency & Selectivity) Assay->SAR SAR->Design Refinement Loop Lead Optimized Lead (Nanomolar Inhibitor) SAR->Lead Criteria Met

References
  • Marine-Derived 2-Aminoimidazolone Alkaloids.[5] Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases. Source: Journal of Natural Products (2017) URL:[Link]

  • Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. Source: ChemMedChem (2015) URL:[Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Source: International Journal of Molecular Sciences (2019) URL:[Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Source: Organic Letters (2014) URL:[Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Source: Molecules (2020) URL:[Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

Sources

5-(3-Methoxyphenyl)-1H-imidazol-2-amine hydrogen bond donor acceptor count

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

This guide provides a detailed analysis of the hydrogen bonding potential of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a critical parameter for researchers, scientists, and drug development professionals. Understanding a molecule's ability to form hydrogen bonds is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Hydrogen bonds are non-covalent interactions of paramount importance in biological systems. They govern the structure of macromolecules like proteins and nucleic acids, and critically, they mediate the interaction between a drug molecule and its biological target. The ability of a compound to act as a hydrogen bond donor or acceptor directly influences its solubility, permeability, and binding affinity.[1][2]

In the early stages of drug discovery, a molecule's hydrogen bonding capacity is a key consideration in assessing its "drug-likeness." A widely accepted framework for this assessment is Lipinski's Rule of Five, which provides guidelines for the physicochemical properties of orally bioavailable drugs.[3][4][5] This guide will apply these principles to elucidate the hydrogen bond donor and acceptor count of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

Molecular Structure Analysis of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

To accurately determine the hydrogen bond donor and acceptor count, a thorough understanding of the molecule's structure is essential. The chemical structure of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine (PubChem CID: 17914985) is presented below.[6]

Caption: 2D structure of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

The molecule consists of an imidazole ring substituted with an amine group at the 2-position and a 3-methoxyphenyl group at the 5-position.

Methodology for Determining Hydrogen Bond Donor and Acceptor Count

The enumeration of hydrogen bond donors and acceptors is guided by the principles laid out in Lipinski's Rule of Five.[4][5] This widely adopted heuristic in drug discovery provides a simple yet effective method for this calculation.

Hydrogen Bond Donors: These are defined as the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds within the molecule.

Hydrogen Bond Acceptors: These are defined as the total count of nitrogen and oxygen atoms in the molecule, regardless of their hybridization state or whether they are already participating as donors.

The following workflow outlines the systematic process for determining these counts.

G cluster_0 Hydrogen Bond Donor Calculation cluster_1 Hydrogen Bond Acceptor Calculation A Identify all Nitrogen (N) atoms C Count N-H bonds A->C B Identify all Oxygen (O) atoms D Count O-H bonds B->D E Sum of N-H and O-H bonds = Total Donors C->E D->E F Identify all Nitrogen (N) atoms H Count total number of N atoms F->H G Identify all Oxygen (O) atoms I Count total number of O atoms G->I J Sum of N and O atoms = Total Acceptors H->J I->J Start Input Molecular Structure Start->A Start->F

Caption: Workflow for Hydrogen Bond Donor and Acceptor Enumeration.

Results: Hydrogen Bond Properties of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Applying the described methodology to the structure of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine yields the following results:

Hydrogen Bond Donor Count
  • Imidazole Ring N-H: The imidazole ring contains one nitrogen atom bonded to a hydrogen atom. (1 donor)

  • Amine Group N-H: The exocyclic amine group at the 2-position has a nitrogen atom bonded to two hydrogen atoms. (2 donors)

  • Oxygen-Hydrogen Bonds: There are no hydroxyl groups in the molecule. (0 donors)

Total Hydrogen Bond Donors = 1 + 2 = 3

Hydrogen Bond Acceptor Count
  • Nitrogen Atoms: The molecule contains three nitrogen atoms (two in the imidazole ring and one in the amine group). (3 acceptors)

  • Oxygen Atoms: The methoxy group contains one oxygen atom. (1 acceptor)

Total Hydrogen Bond Acceptors = 3 + 1 = 4

The following diagram visually identifies the donor and acceptor sites on the molecule.

Caption: Hydrogen Bond Donors and Acceptors in the subject molecule.

Summary and Implications for Drug Development

The hydrogen bond donor and acceptor counts for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine are summarized in the table below.

ParameterCountLipinski's Rule of Five GuidelineCompliance
Hydrogen Bond Donors 3≤ 5Yes
Hydrogen Bond Acceptors 4≤ 10Yes

The analysis reveals that 5-(3-Methoxyphenyl)-1H-imidazol-2-amine fully complies with the hydrogen bonding criteria of Lipinski's Rule of Five.[1][3][4] This suggests that the molecule possesses a favorable profile for oral bioavailability, as an excessive number of hydrogen bond donors and acceptors can negatively impact membrane permeability.

For drug development professionals, this information is critical for several reasons:

  • Lead Optimization: In a lead optimization campaign, maintaining the hydrogen bond donor and acceptor counts within these favorable ranges is a key objective when modifying a chemical scaffold to improve potency or selectivity.

  • In Silico Modeling: These values are essential inputs for computational models that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structure-Activity Relationship (SAR) Studies: Understanding the role of each donor and acceptor site in binding to a biological target can guide the design of more effective analogs.

Conclusion

A systematic analysis based on established principles of medicinal chemistry reveals that 5-(3-Methoxyphenyl)-1H-imidazol-2-amine has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. These values are well within the guidelines for developing orally bioavailable drugs, making this molecular scaffold an interesting starting point for further investigation in drug discovery programs. The presented methodology provides a robust and replicable approach for the characterization of hydrogen bonding properties of small molecules.

References

  • Sygnature Discovery. The Rule of 5 - Two decades later. [Link]

  • bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • TIU Lecture Notes. lipinski rule of five. [Link]

  • PubChem. 5-(3-Methoxyphenyl)-1H-imidazol-2-amine. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-Based Purification Strategy for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the purification of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a key heterocyclic intermediate in pharmaceutical research and development. Due to the basic nature of the imidazole and amine functionalities, this compound presents specific challenges for chromatographic purification, primarily concerning peak shape and resolution. We detail a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, beginning with analytical-scale method development and culminating in a linearly scalable preparative protocol. The causality behind the selection of stationary phase, mobile phase composition, and other critical parameters is thoroughly explained to provide researchers with a foundational understanding for adapting this method to similar basic compounds.

Introduction and Compound Overview

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a substituted imidazole derivative of significant interest in medicinal chemistry. The imidazole core is a common scaffold in many biologically active molecules.[1] Achieving high purity (>99%) of such intermediates is paramount for accurate downstream biological screening and ensuring the integrity of subsequent synthetic steps.

The primary challenge in the HPLC purification of this molecule stems from its chemical structure. It contains two basic nitrogen centers: the imidazole ring and the 2-amino group. These basic sites can interact strongly with acidic residual silanol groups on the surface of traditional silica-based stationary phases, leading to significant peak tailing, poor resolution, and reduced recovery.[2] Therefore, a successful purification strategy must actively mitigate these undesirable interactions.

This guide establishes a systematic workflow, from small-scale method scouting to preparative-scale isolation, ensuring high purity and yield.

Compound Properties: 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃OPubChem[3]
Molecular Weight 189.22 g/mol PubChem[3]
Structure Structure of 5-(3-Methoxyphenyl)-1H-imidazol-2-aminePubChem[3]
Predicted pKa ~6.5-7.5 (imidazole moiety), ~5.0-6.0 (2-amino group)Estimated based on similar structures[4][5]
UV Absorbance Strong chromophore due to aromatic and imidazole ringsEstimated λmax ~210-230 nm and ~270-290 nm
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSOGeneral property of similar small molecules

HPLC Method Development Strategy: A Rationale

Our strategy is centered on Reversed-Phase HPLC (RP-HPLC) due to its versatility and applicability to a wide range of organic molecules. The key to success lies in controlling the analyte's ionization state and minimizing secondary interactions with the stationary phase.

Workflow for HPLC Purification

The overall process follows a logical progression from analytical method development to preparative scale-up, ensuring efficiency and minimizing waste of valuable material.[6]

HPLC_Workflow cluster_analytical Analytical Scale cluster_scaleup Scale-Up cluster_prep Preparative Scale cluster_post Post-Purification SamplePrep Sample & Standard Preparation Scouting Method Scouting (Column & Mobile Phase) SamplePrep->Scouting Optimization Gradient & Flow Rate Optimization Scouting->Optimization PurityCheck Initial Purity Assessment Optimization->PurityCheck LoadingStudy Loading Study on Analytical Column PurityCheck->LoadingStudy Calc Scale-Up Calculations (Flow, Gradient, Volume) LoadingStudy->Calc PrepRun Preparative HPLC Run Calc->PrepRun FractionCollect Fraction Collection (UV-Triggered) PrepRun->FractionCollect Analysis Purity Analysis of Collected Fractions FractionCollect->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling SolventEvap Solvent Evaporation Pooling->SolventEvap FinalProduct Final Pure Compound SolventEvap->FinalProduct

Figure 1: Workflow from analytical development to final pure product.

Stationary Phase Selection

The choice of stationary phase is critical. For basic analytes, interactions with acidic silanols (Si-OH) on the silica backbone are the primary cause of peak tailing.[7]

  • Recommendation: A modern, high-purity, end-capped C18 column is the preferred choice. End-capping chemically converts most of the accessible silanol groups into less reactive siloxane ethers, creating a more inert surface.

  • Rationale: The C18 ligand provides strong hydrophobic interactions with the methoxyphenyl ring of the analyte.[8] High-purity silica minimizes metal impurities that can also chelate with the analyte, while dense bonding and end-capping ensure a surface shielded from deleterious secondary interactions.

  • Alternative: A Phenyl-Hexyl phase could also be considered. This phase offers alternative selectivity through pi-pi interactions with the analyte's aromatic systems, which can be beneficial if impurities are structurally similar.[9]

Mobile Phase Optimization

The mobile phase must serve two purposes: elute the compound and control its ionization to ensure good peak shape.[10]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers. ACN is generally preferred as it provides lower viscosity (leading to higher efficiency) and better UV transparency.

  • pH Control: This is the most crucial parameter. To achieve sharp, symmetrical peaks for a basic compound, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte's conjugate acid. This ensures the analyte is fully protonated and exists as a single, positively charged species (BH⁺). This protonated form is repelled by any residual protonated silanols (Si-OH₂⁺) at low pH, further improving peak shape.

  • Recommended Modifier: Formic acid (FA) at a concentration of 0.1% (v/v) is an excellent choice. It typically lowers the aqueous mobile phase pH to ~2.7, which is sufficient to fully protonate the imidazole and amine moieties. It is also volatile, making it compatible with mass spectrometry (MS) and easy to remove from the final product.[11] Triethylamine (TEA) can also be used as a modifier at higher pH to act as a competing base, but acidic modifiers are often more effective and simpler to implement for this type of compound.[7][12]

Detector Wavelength

Based on the compound's structure, which includes a substituted benzene ring and an imidazole ring, strong UV absorbance is expected.

  • Recommendation: Monitor at two wavelengths: a lower wavelength around 220 nm for high sensitivity to detect all potential impurities, and a higher wavelength around 280 nm where the parent compound is likely to have a strong, more selective absorbance. The final choice should be confirmed by a UV-Vis scan of an analytical sample.[13]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals and operating HPLC systems.

Protocol 1: Analytical Method Development

Objective: To establish optimal separation conditions (gradient, flow rate) on a small scale.

1. Materials and Instrumentation:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or multi-wavelength UV detector.
  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
  • Sample Solution: Prepare a stock solution of the crude 5-(3-Methoxyphenyl)-1H-imidazol-2-amine at ~1 mg/mL in Methanol. Filter through a 0.45 µm syringe filter before injection.

2. Method Parameters:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5-10 µLAvoids column overloading on an analytical scale.
Column Temperature 30 °CEnsures reproducible retention times.
Detection 220 nm & 280 nmFor comprehensive impurity profiling and selective detection.
Gradient Program See table belowA broad gradient to elute compounds with a wide range of polarities.

3. Scouting Gradient Program:

Time (min)% Mobile Phase B (ACN w/ 0.1% FA)
0.05
20.095
25.095
25.15
30.05

4. Optimization:

  • Run the scouting gradient with the sample solution.
  • Identify the retention time (t_R) of the target compound.
  • Adjust the gradient to increase resolution around the target peak. For example, if the peak elutes at 12 minutes (~52% B), create a shallower gradient from 40% to 65% B over 15 minutes. This will better separate the main peak from closely eluting impurities.
Protocol 2: Preparative Scale-Up and Purification

Objective: To purify a larger quantity of the target compound based on the optimized analytical method.

1. Materials and Instrumentation:

  • Preparative HPLC System: Equipped with high-flow pumps, an appropriate injector (manual or auto), a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.
  • Preparative Column: Same stationary phase as the analytical column (e.g., C18, 10 µm), with dimensions appropriate for the desired loading (e.g., 21.2 x 250 mm or 50 x 250 mm).
  • Mobile Phases: Same as analytical, prepared in larger volumes.
  • Crude Sample: Dissolve in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A until just before precipitation occurs. Ensure the final solution is fully dissolved and filtered. This minimizes solvent effects on the chromatography.[14]

2. Scale-Up Calculations: The goal is to maintain the same linear velocity and gradient profile as the analytical run.[15][16] The scaling factor (SF) is based on the ratio of the column cross-sectional areas.

  • Scaling Factor (SF) = (d_prep² / d_anal²)

    • Where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

    • Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column gives SF = (21.2² / 4.6²) ≈ 21.2.

  • Preparative Flow Rate (F_prep) = F_anal × SF

    • Example: 1.0 mL/min × 21.2 = 21.2 mL/min .

  • Preparative Injection Volume (V_prep) = V_anal × SF

    • This provides a starting point for a loading study. The maximum loading should be determined experimentally to avoid loss of resolution.[14]

  • Gradient Time: If column lengths are the same, the gradient times remain the same.

3. Preparative Method Parameters (Example for a 21.2 x 250 mm column):

ParameterScaled Setting
Flow Rate 21.2 mL/min
Injection Volume Start with ~200 µL (from 10 µL analytical), then increase based on loading study.
Column Temperature 30 °C
Detection 280 nm (for triggering fraction collection)
Gradient Program Same time points as the optimized analytical method.

4. Purification and Analysis:

  • Equilibrate the preparative column with the starting mobile phase composition for at least 5 column volumes.
  • Perform a blank run (injecting sample solvent only) to ensure a clean baseline.
  • Inject the crude sample solution.
  • Collect fractions based on the UV signal of the target peak. Modern systems allow for automated collection triggered by slope and threshold.
  • After the run, analyze small aliquots of the key fractions using the analytical HPLC method to confirm purity.
  • Pool the fractions that meet the required purity specification (e.g., >99%).
  • Remove the organic solvent and water via rotary evaporation and/or lyophilization to yield the final, pure compound.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Severe Peak Tailing Insufficient mobile phase acidity; secondary interactions with silanols.Ensure 0.1% formic acid is in both mobile phases. Consider a column specifically designed for basic compounds. Try adding 10-20 mM ammonium formate as a buffer.
Poor Resolution Gradient is too steep; column is overloaded.Optimize the analytical gradient to be shallower around the target peak. Perform a loading study to determine the maximum sample mass before resolution is lost.[14]
Split Peaks Sample solvent is too strong ("solvent effect"); column fouling or void.Dissolve the sample in a solvent as weak as possible, ideally the initial mobile phase. Reverse-flush the column; if the problem persists, replace the column.
Precipitation on Injection Sample is not soluble in the initial mobile phase.Decrease the concentration of the sample stock solution. Increase the percentage of organic solvent at the start of the gradient (e.g., start at 10-15% B instead of 5%).[14]

Conclusion

The purification of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine can be successfully and efficiently achieved using a systematic RP-HPLC approach. The key to mitigating the challenges posed by its basic functional groups is the use of a low-pH, formic acid-modified mobile phase in conjunction with a high-quality, end-capped C18 stationary phase. The detailed protocols for analytical method development and preparative scale-up provided in this note offer a reliable and scalable workflow, enabling researchers to obtain this valuable intermediate with high purity, suitable for the rigorous demands of drug discovery and development.

References

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link][14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17914985, 5-(3-Methoxyphenyl)-1H-imidazol-2-amine. PubChem. Available at: [Link][3]

  • Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link][17]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available at: [Link][18]

  • Restek. (2019). Choosing Your LC Stationary Phase. Available at: [Link][9]

  • American Pharmaceutical Review. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available at: [Link][12]

  • GL Sciences. (n.d.). How to Use Preparative HPLC - Part 2 Scaling up from Analytical HPLC. Available at: [Link][15]

  • YMC Europe. (n.d.). Preparative LC scale-up calculator. Available at: [Link][19]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Available at: [Link][16]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link][10]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Available at: [20]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Available at: [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Available at: [Link][8]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link][7]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link][11]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link][2]

  • Wankhede, D. et al. (2013). A REVIEW ON UV-SPECTROPHOTOMETRIC DETERMINATION OF DRUGS. World Journal of Pharmaceutical Research. Available at: [Link]

  • Kutt, A. et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. Available at: [Link][4]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link][1]

  • University of Wisconsin-Madison. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link][5]

Sources

using 5-(3-Methoxyphenyl)-1H-imidazol-2-amine as a fragment-based drug design scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(3-Methoxyphenyl)-1H-imidazol-2-amine as a Privileged Scaffold for Fragment-Based Drug Discovery

Executive Summary

This guide details the deployment of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine (Compound 5-3MP ) as a scaffold in Fragment-Based Drug Design (FBDD). While 2-aminoimidazoles are historically recognized as bioisosteres for guanidines, this specific meta-substituted aryl derivative offers a unique vector geometry for targeting aspartic proteases (e.g., BACE1) and modulating bacterial response regulators.

This document provides a validated workflow for screening, structural validation, and synthetic elaboration, transitioning 5-3MP from a millimolar fragment hit to a nanomolar lead candidate.

Scaffold Analysis & FBDD Suitability

5-3MP is classified as a "Privileged Scaffold" due to its ability to bind multiple target families with high ligand efficiency (LE). Its physicochemical profile strictly adheres to the "Rule of Three" (Ro3), ensuring that subsequent elaboration does not violate drug-likeness parameters.

Table 1: Physicochemical Profile of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
PropertyValueFBDD Implications
Molecular Weight 189.21 DaIdeal (<300 Da) allowing significant mass addition during optimization.
cLogP ~1.2Optimal lipophilicity for membrane permeability and solubility in assay buffers.
H-Bond Donors 3 (Amine/Imidazole NH)Critical for anchoring to catalytic dyads (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (Imidazole N, OMe)The methoxy oxygen provides a weak acceptor and a vector for metabolic stability.
PSA ~54 ŲWell within the range for CNS penetration (critical for BACE1 targets).
Rotatable Bonds 2Low entropic penalty upon binding.
Mechanistic Rationale: The Aspartic Dyad Interaction

The core utility of 5-3MP lies in the 2-aminoimidazole motif. At physiological pH, the 2-amino group is partially protonated, allowing it to form a bidentate hydrogen bond or salt bridge with aspartic acid dyads found in proteases like BACE1 (Asp32/Asp228). The 3-methoxyphenyl moiety projects into the hydrophobic S1 or S2' sub-pockets, providing a distinct "meta" vector that avoids the steric clashes often seen with para-substituted analogues.

Workflow Visualization

The following diagram outlines the critical path from fragment validation to lead generation.

FBDD_Workflow Figure 1: FBDD Workflow for 5-3MP Scaffold Optimization Fragment Fragment 5-3MP QC QC: Solubility & Aggregation (DLS) Fragment->QC DMSO Stock Screen Biophysical Screen (SPR / STD-NMR) QC->Screen Pass (>1mM sol) XRay X-Ray Crystallography (Soak) Screen->XRay KD < 5mM Design Vector Analysis & Elaboration XRay->Design Binding Mode Design->Screen Iterative Cycle Lead Nanomolar Lead Design->Lead Fragment Growing

Protocol A: Biophysical Validation (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for validating 5-3MP due to the fragment's fast on/off rates.

Objective: Determine


 and validate 1:1 binding stoichiometry.

Reagents:

  • Ligand: Biotinylated Target Protein (e.g., BACE1 ectodomain).

  • Analyte: 5-(3-Methoxyphenyl)-1H-imidazol-2-amine (dissolved in 100% DMSO).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO).

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target protein on a Streptavidin (SA) or CM5 chip to a density of ~3000 RU. High density is required for low-MW fragments.

    • Critical: Immobilize a reference protein (e.g., BSA or Carbonic Anhydrase) on a reference channel to subtract non-specific binding.

  • Sample Preparation (Solubility Check):

    • Prepare a 200 mM stock of 5-3MP in DMSO.

    • Dilute to a top concentration of 500 µM in Running Buffer (final DMSO must match running buffer exactly, e.g., 5%).

    • Validation: Inspect for precipitation via visual check or nephelometry. 2-aminoimidazoles can aggregate at high concentrations; if aggregation occurs, lower top concentration to 200 µM.

  • Injection Cycle (Single Cycle Kinetics):

    • Perform a 5-point dilution series (e.g., 500, 250, 125, 62.5, 31.25 µM).

    • Contact Time: 30 seconds (fragments reach equilibrium rapidly).

    • Dissociation Time: 60 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Solvent correction is mandatory due to high DMSO content.

    • Fit data to a 1:1 Langmuir binding model.

    • Success Criteria: Square wave binding shape (fast on/off) and

      
       within 80-120% of theoretical max.
      

Protocol B: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the 5-3MP scaffold must be "grown" to increase affinity. The most accessible vector is the amine nitrogen (via amide coupling) or the imidazole C-4 position (via halogenation/Suzuki).

Strategy: Grow from the 3-methoxy phenyl ring (via C-H activation or starting with a bromo-analogue) or functionalize the exocyclic amine.

Scenario: Coupling the 2-amino group to an acyl chloride to target a nearby hydrophobic pocket (S3).

Synthesis_Pathway Figure 2: Synthetic Pathway for N-functionalization of 5-3MP Start 5-(3-Methoxyphenyl)- 1H-imidazol-2-amine Step1 Protection (Boc2O) Selectivity: Ring NH vs Exocyclic NH Start->Step1 1.0 eq Boc2O, DMAP Step2 Functionalization (Acylation / Alkylation) Step1->Step2 R-COCl, Pyridine Step3 Deprotection (TFA) Step2->Step3 TFA/DCM Final Elaborated Lead Step3->Final

Detailed Synthesis Steps:

  • Selective Protection:

    • The 2-aminoimidazole system is ambident. Direct acylation often leads to mixtures.

    • Reaction: Treat 5-3MP (1.0 eq) with

      
       (1.1 eq) and DMAP (0.1 eq) in THF.
      
    • Outcome: This predominantly protects the ring nitrogens or forms the bis-Boc species, allowing controlled reaction at the exocyclic amine or C-4 position in subsequent steps.

  • Elaboration (Suzuki Coupling Example):

    • Note: If starting with a brominated variant (e.g., 4-bromo-5-(3-methoxyphenyl)...), use Suzuki coupling.

    • Reagents: Aryl boronic acid (1.5 eq),

      
       (5 mol%), 
      
      
      
      (3 eq).
    • Conditions: Dioxane/Water (4:1), Microwave irradiation at 120°C for 30 min.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Structural Biology Insight: The Binding Mode

Understanding the binding mode is non-negotiable for rational design.

  • Primary Anchor: The 2-aminoimidazole motif forms a planar, bidentate H-bond network with the catalytic aspartates (e.g., Asp32/Asp228 in BACE1).

  • Secondary Interaction: The 3-methoxy group is positioned to interact with the "Flap" region or the S1/S2' hydrophobic pockets. The meta position is crucial; para substitution often clashes with the protein backbone in tight pockets.

Binding_Mode Figure 3: Conceptual Binding Mode in Aspartic Protease Active Site Asp32 Asp32 (Cat) NH1 Imidazole NH Asp32->NH1 H-Bond Asp228 Asp228 (Cat) NH2 Exocyclic NH2 Asp228->NH2 Salt Bridge S1_Pocket Hydrophobic S1 Pocket Ph 3-Methoxy Phenyl Ph->S1_Pocket Van der Waals

References

  • Fragment-based discovery of BACE1 inhibitors. Biochemistry, 2009.[1]

    • Context: Establishes the 2-aminoimidazole core as a primary hit for aspartic proteases.
  • 2-Aminoimidazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 2012.[2]

    • Context: Reviews the "privileged" nature of the scaffold and synthetic routes.
  • Design and synthesis of 2-aminoimidazole antibiofilm agents. Journal of Medicinal Chemistry, 2011.[2]

    • Context: Demonstrates the utility of the scaffold beyond human targets (bacterial response regul
  • Fragment-Based Drug Discovery: Practical Approach. Methods in Molecular Biology, 2015.

    • Context: Standard protocols for SPR screening of low-affinity fragments.

Sources

Troubleshooting & Optimization

preventing oxidation of 2-aminoimidazole intermediates during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-aminoimidazole (2-AI) intermediates. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance to navigate the challenges associated with the synthesis of these valuable compounds, with a particular focus on preventing their oxidative degradation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown. What is causing this discoloration?

This is a common observation and often the first sign of oxidative degradation of your 2-aminoimidazole intermediate. 2-Aminoimidazoles are electron-rich heterocyclic systems, making them susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation can lead to the formation of colored byproducts. It is also possible that aniline-containing starting materials or intermediates are oxidizing, as they are known to form colored impurities upon exposure to air.[1]

Q2: What is the likely structure of the oxidized byproduct?

The most common oxidation product of a 2-aminoimidazole is the corresponding 2-oxo-imidazole . This transformation involves the conversion of the exocyclic amino group to a carbonyl group.

Q3: What is the general mechanism of 2-aminoimidazole oxidation?

The oxidation of 2-aminoimidazoles is typically a free-radical autoxidation process.[2][3][4] This chain reaction is initiated by the abstraction of a hydrogen atom from the amino group or the imidazole ring, forming a radical intermediate. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another 2-aminoimidazole molecule, propagating the chain reaction and forming a hydroperoxide, which can ultimately decompose to the 2-oxo-imidazole product.

Oxidation Mechanism 2-Aminoimidazole 2-Aminoimidazole Radical_Intermediate Radical Intermediate 2-Aminoimidazole->Radical_Intermediate Initiation (H abstraction) Peroxy_Radical Peroxy Radical Radical_Intermediate->Peroxy_Radical + O₂ (fast) Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + 2-Aminoimidazole (Propagation) 2-Oxo-imidazole 2-Oxo-imidazole Hydroperoxide->2-Oxo-imidazole Decomposition

Caption: Simplified autoxidation pathway of 2-aminoimidazoles.

Troubleshooting Guide: Preventing Oxidation

Issue 1: My 2-aminoimidazole intermediate is consistently degrading, even with attempts to minimize air exposure.

Possible Causes & Solutions:

  • Insufficiently Inert Atmosphere: Simply flushing your reaction flask with an inert gas may not be sufficient to remove all traces of oxygen.

    • Solution: Employ more rigorous air-free techniques. The two most effective methods are using a Schlenk line or a glovebox .[5]

      • Schlenk Line: This apparatus allows for the repeated evacuation of the reaction vessel under high vacuum and backfilling with a high-purity inert gas (like argon or nitrogen), effectively removing atmospheric oxygen.[6][7]

      • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling highly air-sensitive reagents and reactions.[5][8]

  • Oxygen Contamination in Solvents: Solvents, even those labeled as "anhydrous," can contain significant amounts of dissolved oxygen.

    • Solution: Degas your solvents immediately before use. Common degassing methods include:

      • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases. The solvent is frozen, subjected to a high vacuum to remove gases from the headspace, and then thawed. This cycle is typically repeated three times.[9][10]

      • Sparging: Bubbling a stream of inert gas through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[6][7]

      • Sonication under Vacuum: Briefly sonicating the solvent under a gentle vacuum can also help to remove dissolved gases.[9][11]

  • Peroxide Contamination in Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are notorious for forming explosive peroxides upon storage in the presence of air and light.[12][13] These peroxides can initiate and accelerate the oxidation of your sensitive intermediates.

    • Solution:

      • Test for Peroxides: Always test your solvents for the presence of peroxides before use, especially if the container has been opened previously. Peroxide test strips are commercially available and easy to use.[14]

      • Remove Peroxides: If peroxides are detected, they must be removed. A common method is to pass the solvent through a column of activated alumina.[15] Another method involves washing the solvent with an acidic solution of ferrous sulfate.[16]

      • Proper Storage: Store peroxide-forming solvents in the dark, in airtight containers, and under an inert atmosphere.[15]

Troubleshooting_Workflow Start Oxidation Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Implement_Air_Free Implement Schlenk line or glovebox techniques. Check_Atmosphere->Implement_Air_Free No Check_Solvents Are solvents properly degassed and peroxide-free? Check_Atmosphere->Check_Solvents Yes Implement_Air_Free->Check_Solvents Degas_Purify_Solvents Degas solvents (e.g., Freeze-Pump-Thaw) and test/remove peroxides. Check_Solvents->Degas_Purify_Solvents No Consider_Antioxidants Is an antioxidant being used? Check_Solvents->Consider_Antioxidants Yes Degas_Purify_Solvents->Consider_Antioxidants Add_Antioxidant Add a suitable antioxidant (e.g., BHT, TPP). Consider_Antioxidants->Add_Antioxidant No Problem_Solved Oxidation Minimized Consider_Antioxidants->Problem_Solved Yes Add_Antioxidant->Problem_Solved Further_Investigation If oxidation persists, investigate reagent purity and reaction parameters (temp, light). Problem_Solved->Further_Investigation If not

Caption: A decision-making workflow for troubleshooting oxidation issues.

Issue 2: Even with inert atmosphere techniques, I'm still seeing some oxidation. Are there chemical additives I can use?

Solution: Employ Antioxidants

In addition to rigorous inert atmosphere techniques, the use of antioxidants can provide an extra layer of protection. Antioxidants function by intercepting radical intermediates and preventing the propagation of the autoxidation chain reaction.

Recommended Antioxidants for Organic Synthesis:

Antioxidant TypeExample(s)Mechanism of ActionRecommended Concentration
Hindered Phenols Butylated hydroxytoluene (BHT)Radical scavengers that donate a hydrogen atom to peroxy radicals, forming a stable phenoxy radical.[17]0.1 - 1 mol%
Phosphites Triphenyl phosphite (TPP)Decompose hydroperoxides to non-radical products, preventing them from initiating new radical chains.[16][18]0.5 - 2 mol%

Important Considerations:

  • Synergy: A combination of a hindered phenol and a phosphite antioxidant can be particularly effective. The hindered phenol acts as a primary antioxidant by scavenging radicals, while the phosphite acts as a secondary antioxidant by decomposing hydroperoxides.[18]

  • Compatibility: Ensure that the chosen antioxidant is compatible with your reaction conditions and does not interfere with your desired transformation.

Analytical Characterization of Oxidation

Q4: How can I definitively identify the 2-oxo-imidazole byproduct in my reaction mixture?

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for detecting and identifying oxidation products. You would expect to see a peak in your chromatogram corresponding to the mass of your 2-aminoimidazole plus 14 Da (the difference between -NH₂ and =O). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the byproduct.[12][13][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the -NH₂ protons and the appearance of a new, broad N-H proton signal at a different chemical shift can be indicative of oxidation. The chemical shifts of the imidazole ring protons will also be affected by the change in the C2 substituent.

    • ¹³C NMR: The most telling sign of oxidation to the 2-oxo-imidazole is the appearance of a new signal in the carbonyl region of the spectrum (typically >160 ppm) and the disappearance of the carbon signal corresponding to the C-NH₂ group.[8][18][20][21]

Experimental Protocols

Protocol 1: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C overnight) and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) and connect it to the Schlenk line via flexible tubing.

  • Purge and Refill Cycles:

    • Evacuate the assembled glassware under high vacuum for 5-10 minutes.

    • Close the vacuum tap and slowly backfill the apparatus with a high-purity inert gas (argon or nitrogen).

    • Repeat this evacuation/backfill cycle at least three times to ensure all atmospheric gases are removed.[7]

  • Addition of Reagents:

    • Solids: Add solid reagents to the flask under a positive pressure of inert gas.

    • Liquids: Add degassed liquid reagents via a syringe through a rubber septum.

Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
  • Solvent Preparation: Place the solvent to be degassed in a Schlenk flask equipped with a stir bar. Do not fill the flask more than halfway.

  • Freezing: Immerse the flask in a liquid nitrogen bath and swirl until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line for 5-10 minutes to remove all gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle two more times for a total of three cycles to ensure complete degassing.[9][10] After the final cycle, backfill the flask with an inert gas.

References

  • Schlenk line: setup - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE. (URL: [Link])

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (URL: [Link])

  • Management of Peroxide-Forming Organic Solvents - Environment, Health, and Safety. (URL: [Link])

  • The removal of peroxides from ether (Technical Report) | OSTI.GOV. (URL: [Link])

  • How Vinati Organics' Antioxidants Drive Innovation and Quality in Chemical Manufacturing. (URL: [Link])

  • Ethers and peroxide forming compounds - Western Sydney University. (URL: [Link])

  • Autoxidation of Heterocyclic Aminals - PubMed. (URL: [Link])

  • Autoxidation - Wikipedia. (URL: [Link])

  • Management of Time Sensitive Chemicals - Marshall University. (URL: [Link])

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])

  • Chemists' Guide to Degassing Solvents | PDF | Materials | Gases - Scribd. (URL: [Link])

  • What's the best way of degassing volatile organic solvents? - ResearchGate. (URL: [Link])

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued) - ResearchGate. (URL: [Link])

  • Reactions of nitroimidazoles with free radicals--enhancement of reaction by u.v. irradiation. (URL: [Link])

  • Autoxidation - chemeurope.com. (URL: [Link])

  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (URL: [Link])

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC. (URL: [Link])

  • Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (URL: [Link])

  • Autoxidation - YouTube. (URL: [Link])

  • Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink? | ResearchGate. (URL: [Link])

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (URL: [Link])

  • N-Heterocyclic Carbene-Catalyzed Oxidations - PMC - NIH. (URL: [Link])

  • Synthesis of 2-aminoimidazole derivatives using KOAc as a base. - ResearchGate. (URL: [Link])

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent - MDPI. (URL: [Link])

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - MDPI. (URL: [Link])

  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchGate. (URL: [Link])

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC. (URL: [Link])

  • Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. (URL: [Link])

  • Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions - PubMed. (URL: [Link])

  • Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed. (URL: [Link])

  • What Is Oxidation – Dr.Berg on Free Radicals and Antioxidants - YouTube. (URL: [Link])

  • Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases. (URL: [Link])

  • Reactions of Amines. (URL: [Link])

  • Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis - Indian Academy of Sciences. (URL: [Link])

  • Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics. (URL: [Link])

Sources

optimizing reaction conditions for guanidine cyclization with alpha-haloketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Guanidine Cyclization with -Haloketones

Status: Active | Version: 2.4 | Last Updated: February 2026

Welcome to the Technical Support Center

You have reached the specialized support module for 2-aminoimidazole (2-AI) synthesis. This scaffold is a privileged structure in medicinal chemistry, often functioning as a bioisostere for guanidines, amidines, or triazoles in kinase inhibitors and biofilm modulators.

This guide addresses the cyclocondensation of guanidines with


-haloketones  (Hantzsch-type imidazole synthesis). While conceptually simple, this reaction often suffers from low yields, "tar" formation, and difficult purifications.

Module 1: Reaction Setup & Protocols

The "Classic" vs. "Modern" Approach

Users often default to ethanol reflux, but this is not always optimal for labile


-haloketones.
ParameterMethod A: Classical (Thermal) Method B: Microwave-Assisted (Recommended) Method C: Green/DES (Deep Eutectic)
Solvent Ethanol or DMFEthanol or AcetonitrileCholine Chloride : Urea (1:2)
Base

or


or

None or Mild Basic Additive
Temp/Time Reflux / 12–24 hours120–150°C / 10–30 mins60–80°C / 4–6 hours
Pros Scalable, simple equipmentHigh yield, cleaner profileEco-friendly, simple workup
Cons Long heating degrades

-haloketones
Scale limitations (vessel size)Viscous solvent handling
Standard Operating Procedure (SOP)

For a 1.0 mmol scale reaction targeting a robust substrate (e.g., 2-bromoacetophenone).

  • Guanidine Activation: Guanidine is typically supplied as a salt (HCl or

    
    ). It must  be liberated.
    
    • Protocol: Suspend Guanidine-HCl (3.0 eq) and

      
       (3.0 eq) in dry DMF or EtOH. Stir for 30 mins at RT before adding the electrophile.
      
  • Electrophile Addition: Dissolve the

    
    -haloketone (1.0 eq) in a minimal volume of solvent.
    
    • Critical Step: Add the ketone dropwise to the guanidine suspension. Never add guanidine to the ketone; an excess of ketone leads to rapid self-polymerization (the "Black Tar" effect).

  • Cyclization:

    • Thermal: Heat to 80°C. Monitor by LCMS.

    • Microwave: Seal tube, ramp to 140°C, hold for 15 min.

  • Workup: Evaporate solvent. Resuspend in water. If product precipitates, filter.[1] If not, extract with EtOAc (requires pH adjustment > 10).

Module 2: The Mechanism & Regioselectivity

Understanding why the reaction fails requires visualizing the pathway. The reaction involves an intermolecular


 displacement followed by an intramolecular condensation.
Reaction Pathway Diagram

G cluster_0 Phase 1: Nucleophilic Attack cluster_1 Phase 2: Cyclization & Dehydration Start Guanidine (Free Base) + α-Haloketone Inter1 α-Guanidino Ketone (Linear Intermediate) Start->Inter1 SN2 Displacement (Avoid Steric Bulk) Side1 Pyrazine/Polymer Byproducts Start->Side1 Self-Condensation (If Ketone in Excess) Inter2 4-Hydroxy-imidazoline Inter1->Inter2 Intramolecular Condensation Product 2-Aminoimidazole (Aromatic Product) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for 2-aminoimidazole synthesis.[2] Note that the initial displacement (SN2) is the rate-determining step for hindered substrates.

Module 3: Troubleshooting Guide

Issue: "My reaction mixture turned into black tar."

Diagnosis: Decomposition of the


-haloketone.
Root Cause: 

-Haloketones are potent electrophiles that react with themselves (aldol-type condensations) or polymerize under basic conditions if the nucleophile (guanidine) is not immediately available. Corrective Actions:
  • Reverse Addition: Ensure the ketone is added slowly to an excess of guanidine.

  • Switch Halogen: If using an

    
    -chloro ketone (slow reactor), switch to 
    
    
    
    -bromo (faster
    
    
    ) or add NaI (Finkelstein condition) to generate the iodide in situ.
  • Temperature: Lower the addition temperature to 0°C, then ramp to reflux only after addition is complete.

Issue: "I see the intermediate mass, but it won't aromatize."

Diagnosis: Stalled dehydration (Stuck at the hydroxy-imidazoline stage). Root Cause: The final loss of water is thermodynamically favorable but can be kinetically slow, especially in aqueous or "wet" solvents. Corrective Actions:

  • Chemical Dehydration: Add molecular sieves (4Å) to the reaction.

  • Acid Catalyst: After the initial basic coupling is complete, treat the crude mixture with TFA or acetic acid/ethanol reflux to force dehydration.

  • Microwave: The superheating effect of microwaves is excellent for forcing this dehydration step [2].

Troubleshooting Decision Tree

Troubleshooting Problem Start: Reaction Failed CheckLCMS Check LCMS/TLC Problem->CheckLCMS NoProd No Product Mass CheckLCMS->NoProd Nothing Intermed Mass = Product + 18 (Hydrate) CheckLCMS->Intermed M+18 Peak LowYield Low Yield (<30%) CheckLCMS->LowYield Trace Product CheckSM Is Haloketone Intact? NoProd->CheckSM Decomp Black Tar? Reduce Temp, Add Stabilizer CheckSM->Decomp No NoReact SM Unreacted? Switch Solvent (DMF), Add NaI CheckSM->NoReact Yes Dehydrate Force Dehydration: Add Sieves or Acid Wash Intermed->Dehydrate Protect Use Boc-Guanidine Instead of Free Guanidine LowYield->Protect

Figure 2: Diagnostic workflow for optimizing reaction outcomes.

Module 4: Isolation & Purification

Guanidine reactions are notorious for difficult workups because both the reagent (guanidine) and the product (2-aminoimidazole) are highly polar bases.

The "Trap and Release" Method (Recommended): Do not rely on standard silica chromatography (DCM/MeOH), as the product will streak.

  • SCX Column (Strong Cation Exchange):

    • Load crude reaction mixture (dissolved in MeOH) onto an SCX cartridge.

    • Wash with MeOH (removes non-basic impurities and tar).

    • Elute with

      
       in MeOH.
      
    • Result: The product and excess guanidine elute.

  • Differentiation:

    • Guanidine is much more basic (

      
      ) than 2-aminoimidazole (
      
      
      
      ).
    • Protocol: Dissolve the SCX eluate in water. Adjust pH to ~9.5. Extract with EtOAc. The 2-aminoimidazole extracts; the guanidine stays in the water.

Frequently Asked Questions (FAQ)

Q: Can I use substituted guanidines (e.g., N-methylguanidine)? A: Yes, but regioselectivity becomes an issue. The reaction typically favors the attack of the least sterically hindered nitrogen during the


 step. However, mixtures are common. For precise regiocontrol, use N-Boc-guanidine  [1]. The Boc group directs the cyclization and can be removed later (TFA/DCM).

Q: Why is my yield lower with


-chloro ketones compared to bromo? 
A:  Chlorine is a poorer leaving group. The slower reaction rate allows the ketone to degrade before the guanidine can attack. Fix:  Add 10 mol% Sodium Iodide (NaI) to the reaction to form the more reactive 

-iodo ketone in situ (Finkelstein reaction).

Q: Is an inert atmosphere (Argon/Nitrogen) required? A: Strictly speaking, no, but it is highly recommended.


-haloketones oxidize and hydrolyze in moist air. Keeping the reaction dry prevents the formation of 

-hydroxy ketone byproducts.

Q: What is the "Green" alternative to DMF? A: Recent literature supports the use of Deep Eutectic Solvents (DES) , specifically a Choline Chloride/Urea (1:2) mixture. This allows the reaction to proceed at lower temperatures (60°C) with simple filtration workups, often avoiding chromatography entirely [3].

References

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305.

  • Abou-Jneid, R., et al. (2006).[3] Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles.[3] Organic Letters, 8(25), 5781–5784.[3]

  • Capua, M., et al. (2016).[1] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.[4]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[5] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[3][5] The Journal of Organic Chemistry, 82(5), 2745–2752.[3]

Sources

resolving peak tailing of aminoimidazoles in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aminoimidazole Separation Center .

As a Senior Application Scientist, I often see researchers struggle with aminoimidazoles. These molecules are deceptively difficult; their mixed polarity and basicity (due to the imidazole ring and exocyclic amines) create a "perfect storm" for secondary interactions on silica-based columns.

This guide is not a generic list of tips. It is a structured diagnostic system designed to isolate the root cause of your peak tailing and eliminate it using mechanistic chemistry.

Module 1: The Mechanistic Diagnostic

Why is my peak tailing?

To fix the problem, you must visualize the invisible war occurring inside your column. Peak tailing of aminoimidazoles is rarely a "column failure" in the traditional sense; it is usually a chemical mismatch .

The "Silanol Trap" Mechanism: Standard silica supports possess residual silanol groups (


). Even "end-capped" columns have some exposure.
  • The Silanol: At pH > 3.5, silanols deprotonate to form

    
    .
    
  • The Analyte: Aminoimidazoles are basic (

    
    ). In standard acidic mobile phases (pH 2–4), they are fully protonated (
    
    
    
    ).
  • The Interaction: The positive analyte is electrostatically attracted to the negative silanol. This acts as a secondary "cation-exchange" retention mechanism that is much slower than the primary hydrophobic partition, causing the tail.

Visualizing the Interaction:

SilanolInteraction Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Chemistry Analyte Protonated Aminoimidazole (R-NH₃⁺) Silanol->Analyte Strong Ionic Attraction (Secondary Retention) Tail Result: Peak Tailing & Broadening Analyte->Tail Slow Desorption

Figure 1: The "Silanol Trap" mechanism where electrostatic attraction delays analyte elution, creating a tail.

Module 2: Mobile Phase Optimization

The First Line of Defense

Before buying new columns, alter your chemistry to break the interaction described above. You have three strategic options.

Strategy A: The "High pH" Hammer (Recommended)

If your column can withstand it (see Module 3), this is the most effective solution.

  • The Logic: By raising the pH to 10 (above the analyte's

    
    ), you deprotonate the aminoimidazole. A neutral molecule cannot interact with the silanols via ion exchange.
    
  • The Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

    • Organic: Acetonitrile (Methanol can be used but degrades silica faster at high pH).

    • Warning: Only use on Hybrid (BEH) or Polymer columns. Do not use on standard silica.

Strategy B: The "Ion Pair" Shield (Low pH)

If you are restricted to silica columns or need specific selectivity.

  • The Logic: You cannot deprotonate the analyte, so you must mask its charge or overwhelm the silanols.

  • The Protocol:

    • Standard: Replace Formic Acid with Trifluoroacetic Acid (TFA) at 0.05% – 0.1%. The Trifluoroacetate anion pairs with the protonated imidazole, forming a neutral, hydrophobic complex.

    • Chaotropic Agents (Advanced): If TFA fails, use a chaotropic salt like Sodium Perchlorate or Hexafluorophosphate (10–50 mM). These bulky anions disrupt the solvation shell and pair strongly with the base. Note: Not LC-MS friendly.

Strategy C: The "Decoy" (Sacrificial Base)
  • The Logic: Add a base that competes for the silanol sites, blocking them so your analyte passes freely.

  • The Protocol: Add 5–10 mM Triethylamine (TEA) to the mobile phase.

  • Constraint: TEA is difficult to remove from columns and causes high background in LC-MS. Use only for UV detection methods.

Comparative Data: Mobile Phase Modifiers

ModifierMechanismTailing ReductionMS CompatibilityNotes
0.1% Formic Acid pH ControlPoorExcellentOften insufficient for strong bases.[1]
0.1% TFA Ion PairingGoodFairCauses signal suppression in MS.
Ammonium Formate (10mM) Ionic StrengthModerateGoodHigh ionic strength helps screen charges.
Ammonium Bicarbonate (pH 10) NeutralizationExcellent GoodRequires high-pH stable column.[2]
Triethylamine (TEA) Silanol BlockerVery GoodPoor"Sacrificial base" for older methods.

Module 3: Stationary Phase Selection

Hardware Solutions

If chemistry adjustments fail, your column technology is likely the bottleneck.

Charged Surface Hybrid (CSH)
  • Why it works: These particles are modified to have a slight positive surface charge . Since your aminoimidazole is also positive, the surface electrostatically repels the analyte, preventing it from "digging in" to the silanols.

  • Best for: Low ionic strength mobile phases (e.g., Formic acid).

Ethylene Bridged Hybrid (BEH)
  • Why it works: The silica matrix is reinforced with ethylene bridges, making it chemically stable up to pH 12. This allows you to use Strategy A (High pH) safely.

  • Best for: Robustness and method development flexibility.[2]

PFP (Pentafluorophenyl)
  • Why it works: PFP phases offer

    
    -
    
    
    
    interactions and dipole interactions that are distinct from C18. They often provide better retention and shape for polar heterocycles like imidazoles.

Decision Tree: Selecting the Right Workflow

ColumnSelection Start Start: Severe Tailing CheckMS Is MS Sensitivity Critical? Start->CheckMS HighpH_Check Can you use High pH (pH 10)? CheckMS->HighpH_Check Yes UseTFA Use Standard C18 with 0.1% TFA CheckMS->UseTFA No (UV Only) UseBEH Use Hybrid C18 (BEH) with Ammonium Bicarb (pH 10) HighpH_Check->UseBEH Yes (Preferred) UseCSH Use CSH C18 with 0.1% Formic Acid HighpH_Check->UseCSH No (Low pH required) UseTEA Use C18 with Triethylamine (TEA) Modifier UseTFA->UseTEA If Tailing Persists

Figure 2: Strategic workflow for selecting column/mobile phase combinations based on detection requirements.

Module 4: Advanced Troubleshooting & FAQs

Q: I switched to a high-pH compatible column, but I'm still seeing split peaks. Why? A: This is likely a Sample Diluent Effect . If you dissolve your aminoimidazole in 100% DMSO or a high-organic solvent, and inject it into a high-aqueous initial gradient, the solvent "slug" travels down the column, carrying the analyte with it before it can focus on the head of the column.

  • Fix: Dilute your sample in the initial mobile phase (e.g., 95% Water / 5% ACN).

Q: Can I use "Ion Pairing" with LC-MS? A: Yes, but with caveats. TFA causes severe signal suppression in Electrospray Ionization (ESI).

  • The "Hitchhiker" Trick: Use 0.02% TFA mixed with 0.1% Formic Acid . The trace TFA improves peak shape by masking silanols, while the Formic Acid provides the bulk protons for ionization, minimizing the suppression effect.

Q: My retention time is shifting with every injection. Is the column dying? A: Probably not. It is likely Column Equilibration . Basic compounds and ion-pairing agents (like TFA) take longer to equilibrate the stationary phase surface.

  • Fix: Ensure you equilibrate for at least 10–20 column volumes between gradients. If using TFA, "passivate" the column by injecting a high concentration of the buffer before starting the sequence.

Q: Why not just use a HILIC column? A: You absolutely can. If your aminoimidazole is very polar (


) and elutes near the void volume in Reverse Phase, HILIC is superior. It uses a polar stationary phase (Bare Silica or Amide) and high organic mobile phase. The mechanism is different, often yielding sharp peaks for polar bases without the need for aggressive pH modifiers.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology. White Paper.

  • Phenomenex. (2025).[3] High pH Stability for Basic Analytes.[2][4] Technical Note.

  • Neue, U. D., et al. (1999). Peak Tailing of Basic Compounds in Reversed-Phase HPLC. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Technical Support Center: Optimization of Methoxyphenyl Imidazole Demethylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Agent: Senior Application Scientist Ticket ID: OME-DEPROT-001 Subject: Minimizing side reactions (halogenation/ring-opening) during ether cleavage.

Executive Summary

The deprotection of methoxyphenyl imidazoles presents a classic "Lewis Acid vs. Lewis Base" conflict. The basic imidazole nitrogen coordinates strongly with boron tribromide (


), sequestering the reagent and necessitating harsh conditions that promote side reactions—most notably electrophilic bromination  of the newly formed electron-rich phenol.

This guide provides three validated workflows to bypass these failure modes:

  • Optimized

    
     Protocol:  Using scavengers to prevent bromination.
    
  • Nucleophilic Alternative: The

    
    /Thiol system for sensitive substrates.
    
  • Workup Recovery: Strategies for isolating zwitterionic products.

Part 1: Diagnostic Workflow

Before selecting a reagent, analyze your substrate's sensitivity using the decision matrix below.

DeprotectionStrategy Start Start: Substrate Analysis IsAcidSensitive Is the Imidazole N-substituted or Acid Labile? Start->IsAcidSensitive IsBrominationRisk Is the Phenyl ring highly activated (e.g., other -OR, -NR2 groups)? IsAcidSensitive->IsBrominationRisk No (N-H or N-Alkyl stable) MethodB Method B: AlCl3 + Thiol (Nucleophilic/Gentle) IsAcidSensitive->MethodB Yes (Risk of N-dealkylation) MethodA Method A: BBr3 + Scavenger (Standard) IsBrominationRisk->MethodA Low Risk IsBrominationRisk->MethodB High Risk (Avoids Br source) MethodC Method C: L-Selectride (Reductive/Specific) IsBrominationRisk->MethodC Special Case: Pyridine/Imidazole mix

Caption: Decision tree for selecting the optimal deprotection strategy based on substrate stability and side-reaction risk.

Part 2: The Optimized Protocol

The Problem:


 deprotection often yields a brominated byproduct (30-50%).
The Cause:  The reaction generates 

and potentially

(via oxidation). The electron-rich phenol ring (product) reacts faster with these electrophiles than the starting material does with

. The Solution: Use a Sacrificial Alkene Scavenger to trap bromine species.
Protocol 1:

with 1-Hexene Scavenger
ParameterSpecificationReason
Stoichiometry 1.0 eq Substrate : 4.0 eq

1 eq complexes Imidazole-N; 1 eq complexes OMe; 2 eq drive kinetics.
Scavenger 1-Hexene (5.0 eq) Traps

/

to form 1,2-dibromohexane (inert, easily removed).
Solvent DCM (Anhydrous)Non-coordinating. Avoid Ethers (they react with

).
Temp -78°C

RT
Kinetic control prevents ring opening.

Step-by-Step Procedure:

  • Complexation: Dissolve substrate (1 mmol) and 1-hexene (5 mmol) in anhydrous DCM (10 mL) under Argon. Cool to -78°C.[1]

  • Addition: Add

    
     (1M in DCM, 4 mmol) dropwise over 20 minutes.
    
    • Note: A thick precipitate often forms. This is the Imidazole-

      
       adduct. Do not stop stirring. 
      
  • Reaction: Allow to warm to 0°C. Stir for 2-4 hours. Monitor by LCMS (quench aliquot in MeOH).

    • Success Marker: Disappearance of Starting Material (M+) and appearance of Phenol (M-14).

  • Quench (Critical): Cool to -20°C. Add MeOH dropwise (Exothermic!).

    • Mechanism:[2][3][4][5][6][7] Converts reactive boron species to volatile

      
      .
      
Part 3: The Nucleophilic Alternative ( / Thiol)

When to use: If Method A results in bromination or if the imidazole N-substituent is labile. The Science: This method uses a "Hard Acid / Soft Nucleophile" push-pull mechanism.


 coordinates the oxygen, weakening the O-Me bond, while the thiol (soft nucleophile) attacks the methyl group via 

. No bromine is present, so no bromination can occur.
Protocol 2: The "Odorless" Thiol Method
ReagentRole

(5.0 eq)
Lewis Acid activator.
1-Dodecanethiol (6.0 eq)Nucleophile (High BP, low odor compared to ethanethiol).
Solvent DCM or DCE

Step-by-Step Procedure:

  • Preparation: Suspend

    
     (5 mmol) in DCM (10 mL) at 0°C.
    
  • Addition: Add the imidazole substrate (1 mmol) slowly. (Wait for exotherm to subside).[6]

  • Activation: Add 1-Dodecanethiol (6 mmol) in one portion.

  • Digestion: The reaction typically requires room temperature stirring for 4-12 hours.

    • Troubleshooting: If slow, switch solvent to DCE (1,2-dichloroethane) and heat to 50°C.

  • Workup: Pour into ice water. The thiol/sulfide byproduct is lipophilic and will stay in the organic layer; the zwitterionic product often stays in the aqueous phase (see Part 4).

Part 4: Troubleshooting & FAQ
Q1: My product is "stuck" in the aqueous layer during workup. How do I extract it?

Diagnosis: Methoxyphenyl imidazoles become hydroxyphenyl imidazoles upon deprotection. These are zwitterions (Phenol -OH is acidic, Imidazole -N is basic). They have high water solubility at neutral pH.

The Fix (Isoelectric Extraction):

  • Determine pKa: Imidazole

    
    ; Phenol 
    
    
    
    .
  • Target pH: Adjust the aqueous layer pH to ~8.5 .

    • At pH < 6: Molecule is cationic (Imidazolium).

    • At pH > 10: Molecule is anionic (Phenoxide).

    • At pH 8.5: Molecule is neutral/zwitterionic and has maximum organic solubility.

  • Solvent: Use n-Butanol or 2-Me-THF for extraction. DCM is often too non-polar for these substrates.

Q2: I see a +10 mass shift (or +12) in LCMS. What is this?

Diagnosis: This is likely a Boron adduct that survived hydrolysis.[8][9] The Fix:

  • Evaporate the crude mixture with MeOH (3x).

  • Chemistry:

    
    .
    
  • The trimethyl borate is volatile and removes the boron.

Q3: Why is my yield low with standard

(1:1 ratio)?

Diagnosis: The imidazole nitrogen is a "Lewis Base Sink." Explanation: The first equivalent of


 binds irreversibly to the imidazole nitrogen. If you use 1.0 eq, you have effectively added 0 eq  to the ether oxygen.
Rule of Thumb:  Always calculate equivalents as: 

minimum.
Visualizing the Mechanism

Understanding the "Scavenger" role in Method A is critical for trust in the protocol.

Mechanism cluster_0 Standard Path (Risky) cluster_1 Scavenger Path (Safe) BBr3 BBr3 HBr HBr / Br2 (Byproducts) BBr3->HBr Hydrolysis/Rxn Brominated Brominated Impurity HBr->Brominated Attacks Phenol Product Phenol Product Product->Brominated Hexene 1-Hexene (Scavenger) Trap 1,2-Dibromohexane (Inert Waste) Hexene->Trap Intercepts Br2/HBr

Caption: Mechanism of scavenger action. The alkene intercepts reactive bromine species before they can attack the phenol ring.

References
  • Mechanism of Ether Cleavage: Sousa, C. A. D.; Silva, P. J. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." J. Org. Chem.2015 , 80, 2356–2363. Link

  • AlCl3/Thiol System: Node, M.; et al. "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system." J. Org.[4][6] Chem.1980 , 45, 4275–4277.[4] Link

  • Scavengers in Deprotection: Brooks, P. R.; et al. "Boron tribromide: A mild and selective reagent for the cleavage of aryl methyl ethers." J. Org. Chem.1999 , 64, 9719–9721. Link

  • L-Selectride Selectivity: Majetich, G.; et al. "L-Selectride as a Reagent for the O-Demethylation of Aryl Methyl Ethers." Tetrahedron Lett.1994 , 35, 8727–8730. Link

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Polar 2-Aminoimidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoimidazole (2-AI) compounds. The 2-AI scaffold is a privileged structure in medicinal chemistry, found in numerous marine natural products and serving as a key building block for developing novel therapeutics.[1][2][3] However, the inherent polarity of the 2-aminoimidazole core, often exacerbated by other polar functional groups required for target engagement, frequently leads to a significant hurdle: poor cell permeability.

This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you diagnose and overcome permeability issues, transforming your potent in vitro hits into effective cell-active leads.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the development of polar 2-aminoimidazole compounds.

Q1: My 2-aminoimidazole compound is highly potent in my biochemical/enzymatic assay but shows little to no activity in cell-based assays. What is the most likely problem?

A1: This is a classic "in vitro-in vivo" disconnect, and poor membrane permeability is the primary suspect. The polar 2-aminoimidazole group, which is often protonated at physiological pH, along with other hydrogen bond donors and acceptors, can prevent the compound from passively diffusing across the lipid bilayer of the cell membrane to reach its intracellular target.

Your immediate next steps should be to quantitatively assess the compound's permeability. This will confirm the hypothesis and guide your optimization strategy. Two standard, complementary assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Q2: What are the fundamental reasons for the poor permeability of my polar 2-AI compounds?

A2: The challenges stem from fundamental physicochemical principles, often summarized by guidelines like Lipinski's Rule of Five.[4][5][6] Polar compounds typically violate these guidelines in several ways:

  • High Polar Surface Area (PSA): The 2-aminoimidazole moiety and other polar groups contribute significantly to the PSA. A high PSA is strongly correlated with poor passive diffusion as the compound prefers to interact with the aqueous environment rather than the lipidic cell membrane.

  • High Hydrogen Bond Donor/Acceptor Count: Lipinski's rule suggests no more than 5 hydrogen bond donors and 10 acceptors for good oral bioavailability.[4][6] Polar 2-AI compounds often exceed these limits, increasing their hydrophilicity.

  • Ionization at Physiological pH: The 2-amino group is basic and typically exists in its charged, protonated form at pH 7.4. Charged species have extremely low permeability across lipid membranes.[7]

  • Efflux Transporter Recognition: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport xenobiotics out of the cell, preventing them from reaching therapeutic concentrations.[8][9][10]

Q3: How can I quickly and cost-effectively screen my compounds for passive permeability?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point. It's a cell-free, high-throughput assay that specifically measures passive diffusion.[11][12] It uses a synthetic membrane coated with lipids (e.g., lecithin in dodecane) to mimic the cell membrane.[13]

  • Why start with PAMPA? It's fast, inexpensive, and isolates passive diffusion.[13] This allows you to quickly determine if your compound has a fundamental problem crossing a lipid barrier, without the complexities of active transport or cell metabolism.[11][12] If a compound fails in PAMPA, it will almost certainly fail in a cell-based assay.

See the "Experimental Protocols" section for a detailed PAMPA workflow.

Q4: My compound showed low permeability in the PAMPA assay. What are my options to improve it?

A4: You have several strategies, ranging from chemical modification to formulation. The choice depends on your project's stage and resources.

  • Structural Modification (Lead Optimization):

    • Masking Polar Groups: Systematically replace or mask polar functional groups that are not essential for target binding. This can be achieved by replacing a hydroxyl group with a methoxy group or a carboxylic acid with an ester.

    • Intramolecular Hydrogen Bonding: Introduce functionalities that can form an intramolecular hydrogen bond (IMHB).[14] This "shields" the polar groups, reducing the effective PSA and improving permeability.[14]

    • Reduce Rotatable Bonds: A more rigid structure often has better permeability.

    • Lipophilicity Modulation: Increase the compound's lipophilicity (LogP) by adding non-polar groups like alkyl or aryl fragments. However, this must be balanced, as excessively high lipophilicity can lead to poor solubility and other issues.[15]

  • Prodrug Approach: This is a powerful strategy where a labile, lipophilic moiety is attached to your polar compound.[16][17] This "promoieity" masks the polar group, allowing the prodrug to cross the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[18]

    • For the 2-amino group, you could create an amide or a carbamate prodrug, which are generally more stable in plasma than simple esters.[16][18]

  • Formulation Strategies: For in vitro cell-based assays, you can sometimes use formulation aids to increase the apparent permeability. This includes using solubilizing agents like cyclodextrins or creating self-emulsifying drug delivery systems (SEDDS).[19][20][21] While not a solution for inherent poor permeability, it can help achieve sufficient intracellular concentrations for mechanism-of-action studies.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for poor cell permeability.

Q5: My compound has moderate PAMPA permeability, but I still see low activity. What could be happening?

A5: This suggests that passive diffusion might not be the only barrier. The next step is to investigate active transport mechanisms, specifically efflux , using the Caco-2 cell permeability assay .[22][23]

Caco-2 cells are derived from a human colon carcinoma and, when cultured on semipermeable membranes, they differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier.[22][24] Crucially, they express various transporters, including the P-glycoprotein (P-gp) efflux pump.[24]

By performing a bidirectional Caco-2 assay , you can measure permeability in both the apical-to-basolateral (A→B) direction (mimicking absorption) and the basolateral-to-apical (B→A) direction (mimicking efflux).

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indicator that your compound is being actively pumped out of the cell.[22]

Q6: My Caco-2 assay confirmed a high efflux ratio. How do I address P-glycoprotein efflux?

A6: Confirming P-gp as the culprit involves running the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil.[24] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux. Strategies to overcome this include:

  • Medicinal Chemistry Approaches: Modify the compound's structure to remove the chemical features recognized by P-gp. This can be challenging as P-gp has broad substrate specificity, but often involves reducing the number of hydrogen bond acceptors and aromatic rings.

  • Use of P-gp Inhibitors: In a research setting, you can co-administer your compound with a P-gp inhibitor to increase its intracellular concentration and confirm that efflux is the cause of low activity.[8][25]

  • Prodrug Strategy: A prodrug approach can be effective here as well. By masking the features recognized by P-gp, the prodrug may bypass the transporter.[8]

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Key strategies to enhance cell permeability.

Data Interpretation Guide

The output of permeability assays is the apparent permeability coefficient (Papp), typically in units of 10-6 cm/s. The following table provides a general guide for interpreting these values.

Permeability ClassPAMPA Papp (x 10-6 cm/s)Caco-2 Papp (A→B) (x 10-6 cm/s)Expected Human Oral Absorption
High > 5> 10> 85%
Medium 1 - 51 - 1020% - 85%
Low < 1< 1< 20%

Note: These are guideline values. The correlation with human absorption can vary, and Caco-2 data is generally considered more predictive than PAMPA data.[22]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing passive permeability.

Objective: To measure the rate of passive diffusion of a test compound across a lipid-coated artificial membrane.

Materials:

  • 96-well filter plates (Donor plate, e.g., Millipore MAIPN4550)

  • 96-well acceptor plates (e.g., Millipore MSSACCEPT0R)

  • Lecithin solution (e.g., 1% w/v in dodecane)[13]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compounds and controls (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into PBS (pH 7.4) to a final concentration (e.g., 100 µM) with a final DMSO concentration of ~1%. This is the Donor Solution .[13][26]

    • Prepare the Acceptor Solution (PBS, pH 7.4, containing the same percentage of DMSO as the donor solution).

  • Prepare the PAMPA Plate:

    • Carefully add 5 µL of the lecithin-dodecane solution to each well of the donor filter plate, ensuring the filter is evenly coated.[13]

    • Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.

  • Assemble the PAMPA Sandwich:

    • Add 300 µL of Acceptor Solution to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add 150-200 µL of the Donor Solution to each well of the donor plate.[13] Take a T0 sample from the donor plate for later concentration analysis.

  • Incubation:

    • Cover the plate assembly to prevent evaporation.

    • Incubate at room temperature for 4-18 hours with gentle shaking.[27]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[22]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol provides a general workflow for assessing both passive and active transport.

Objective: To determine the permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Lucifer yellow (for monolayer integrity check)

  • Test compounds and controls (e.g., Propranolol, Atenolol, Talinolol - P-gp substrate)

  • Analytical instrument (LC-MS/MS)

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density.

    • Culture for 18-22 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[22]

  • Monolayer Integrity Test:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >300 Ω·cm² to confirm tight junction integrity.[24]

    • Alternatively, perform a Lucifer yellow rejection assay. Low permeability of Lucifer yellow confirms monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For A→B transport: Add the test compound in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B→A transport: Add the test compound in transport buffer to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22]

    • At specified time points, take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux rate, A is the surface area of the monolayer, and C0 is the initial donor concentration.[22]

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .

References

  • Kale, A. & Patravale, V. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]

  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs Website. [Link]

  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Unknown. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec Website. [Link]

  • Rautio, J., et al. (2011). Prodrugs for Amines. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

  • Mulet, J. M. (2018). Putting the “rule of five” of drug research in context. Mapping Ignorance. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel Website. [Link]

  • PHARMA IQ EDUCATION. (2024). caco-2 cell permeability assay for intestinal absorption .pptx. SlideShare. [Link]

  • Bionity.com. (n.d.). Lipinski's Rule of Five. Bionity.com. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks Website. [Link]

  • Sharma, A., et al. (2022). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. PubMed. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray Website. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. National Center for Biotechnology Information. [Link]

  • Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source not available.
  • Rautio, J., et al. (n.d.). Prodrugs for Amines. OUCI. [Link]

  • ResearchGate. (n.d.). Inhibition of P-glycoprotein to prevent drug efflux. ResearchGate. [Link]

  • Matyk, J., et al. (2018). 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

  • ResearchGate. (n.d.). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. ResearchGate. [Link]

  • Nielsen, C. U., et al. (2022). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]

  • ScienceDirect. (n.d.). P-glycoprotein-mediated drug efflux: Significance and symbolism. ScienceDirect. [Link]

  • Bentham Science Publisher. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry. Bentham Science Publisher. [Link]

  • Google Patents. (n.d.). US20150210712A1 - Prodrugs of Secondary Amine Compounds.
  • ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

  • Krise, J. P., et al. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. [Link]

  • Lokey, R. S., et al. (2019). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Center for Biotechnology Information. [Link]

  • de Oliveira, R. S., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Borik, R. M. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. [Link]

  • Han, L. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. MDPI. [Link]

  • Melander, R. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. National Center for Biotechnology Information. [Link]

  • Baggaley, E., et al. (2014). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]

Sources

alternative catalysts for synthesizing 2-amino-5-arylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Advanced Heterocycle Synthesis . Topic: Alternative Catalysts for Synthesizing 2-Amino-5-Arylimidazoles. Reference Code: TSC-IMID-025

Executive Summary

The 2-amino-5-arylimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core for biofilm inhibitors (e.g., substituted 2-aminoimidazoles acting as dispersants) and kinase inhibitors.

The Problem: The traditional Marckwald synthesis involves the condensation of


-haloketones with cyanamide. This route presents three critical bottlenecks:
  • Toxicity:

    
    -Haloketones are potent lachrymators and alkylating agents.
    
  • Instability: The starting materials degrade rapidly.

  • Process Safety: High-temperature refluxes in volatile organic solvents (VOCs) are difficult to scale.

The Solution: This guide details three alternative catalytic workflows that bypass these issues: Iodine-Mediated Oxidative Cyclization (Metal-Free), Microwave-Assisted PEG-400 (Green Media), and Magnetic Nanocatalysis (Heterogeneous).

Module 1: Metal-Free Oxidative Cyclization ( /DMSO)

Concept: Instead of using toxic


-haloketones, this protocol generates the reactive intermediate in situ from stable acetophenones using molecular iodine in dimethyl sulfoxide (DMSO).
Mechanism of Action

DMSO acts as both solvent and oxidant (Kornblum oxidation pathway), while Iodine acts as the halogen source and Lewis acid catalyst.

IodineMechanism Acetophenone Acetophenone (Stable Precursor) Enol Enol Tautomer Acetophenone->Enol Tautomerization IodoInt α-Iodo Ketone (Transient/In-Situ) Enol->IodoInt I2 / DMSO Cyclization Nucleophilic Attack & Cyclization IodoInt->Cyclization Activation Cyanamide + Cyanamide (H2N-CN) Cyanamide->Cyclization Product 2-Amino-5-Arylimidazole Cyclization->Product -HI, -H2O

Figure 1.1: Mechanistic pathway for the Iodine/DMSO-mediated synthesis, highlighting the in-situ generation of the reactive


-iodo intermediate.
Protocol 1.0: One-Pot Oxidative Synthesis
  • Reagents: Acetophenone (1.0 equiv), Cyanamide (1.2 equiv), Iodine (0.5 equiv), DMSO (3 mL/mmol).

  • Conditions: 80°C, 2–4 hours.

Step-by-Step:

  • Dissolve acetophenone in DMSO.

  • Add molecular iodine (

    
    ) in one portion. Stir at 60°C for 30 mins (color changes from dark violet to brown/orange).
    
  • Add cyanamide. Increase temperature to 80°C.

  • Monitor via TLC (Eluent: 10% MeOH in DCM).

  • Quench: Pour into crushed ice containing saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Purification: Basify to pH 10 with

    
    ; collect precipitate.
    
Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Dark Tar / No Precipitate Polymerization of cyanamide.Cyanamide is acid-sensitive. Ensure you do not overheat (>90°C). Add cyanamide after the initial iodination step (30 min delay).
Low Yield (<40%) Incomplete iodination.Check DMSO quality. Wet DMSO inhibits the reaction. Use anhydrous DMSO.
Product is Purple/Brown Trapped Iodine.The thiosulfate wash was insufficient. Wash the solid product with cold 10%

solution again.

Module 2: Microwave-Assisted Synthesis in PEG-400

Concept: Polyethylene Glycol 400 (PEG-400) acts as a "green" dual solvent/catalyst.[1] It activates the nucleophile via hydrogen bonding and absorbs microwave energy efficiently, allowing for rapid synthesis without volatile solvents.

Experimental Data: Conventional vs. Microwave (PEG-400)
ParameterConventional Heating (EtOH, Reflux)Microwave (PEG-400, 140°C)
Time 4 – 8 Hours10 – 20 Minutes
Yield 55 – 65%85 – 92%
Work-up Solvent evaporation requiredWater precipitation (Simple filtration)
Catalyst Often requires refluxing acidCatalyst-free (Solvent promoted)
Protocol 2.0: Catalyst-Free Green Synthesis
  • Reagents:

    
    -Bromoketone (1.0 equiv), Cyanamide (1.5 equiv), PEG-400 (5 mL).
    
  • Equipment: Monomode Microwave Reactor (e.g., Anton Paar or CEM).

Step-by-Step:

  • Mix

    
    -bromoketone and cyanamide in a microwave vial containing PEG-400.
    
  • Irradiate at 140°C (Hold time: 15 min, Power: Dynamic/Max 300W).

  • Cool to 50°C.

  • Pour the mixture into 20 mL of cold water. PEG-400 is water-soluble; the 2-aminoimidazole is not.

  • Filter the white/off-white precipitate.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Vial Over-Pressurization Decomposition of reagents.Do not exceed 150°C. Cyanamide can decompose to release gases. Use a ramp time of 2-3 mins.
Oily Product PEG contamination.The product did not crystallize fully. Wash the filter cake with copious amounts of water (PEG is highly soluble in water). Recrystallize from EtOH.

Module 3: Heterogeneous Nanocatalysis (Magnetic -Fe O )

Concept: For industrial scalability, a reusable catalyst is required. Magnetic nanoparticles (MNPs) provide high surface area Lewis acid sites and can be removed via an external magnet, preventing metal contamination in the drug substance.

Workflow Logic

Nanocatalyst cluster_0 Post-Process Start Reagents + MNP Catalyst (Solvent-Free or Ethanol) Reaction Reaction (Reflux or Ultrasound) Start->Reaction Separation Magnetic Decantation (External Magnet) Reaction->Separation Product Supernatant: Pure Product Separation->Product Recycle Solid: Recycled Catalyst Separation->Recycle Wash & Reuse Recycle->Start Cycle 2-5

Figure 3.1: Workflow for magnetically separable nanocatalysis, ensuring product purity and catalyst sustainability.

Protocol 3.0: Recyclable MNP Synthesis
  • Catalyst: Sulfonated

    
    -Fe
    
    
    
    O
    
    
    or Silica-coated Magnetic NPs (Fe
    
    
    O
    
    
    @SiO
    
    
    ).
  • Reagents: Acetophenone, Iodine (catalytic), Cyanamide, MNP (10 mol%).

Step-by-Step:

  • Disperse the magnetic catalyst in Ethanol via ultrasonication (10 min).

  • Add reactants.[2][3] Reflux for 45 mins.

  • Separation: Place a neodymium magnet against the flask wall. The catalyst will aggregate at the magnet.

  • Decant the clear supernatant containing the product.

  • Evaporate solvent to obtain the crude imidazole.

  • Recycling: Wash the catalyst with hot ethanol, dry at 80°C, and reuse.

References

  • Iodine-Promoted Synthesis

    • Title: Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds.[4][5]

    • Source: RSC Advances, 2013.
    • URL:[Link]

    • Relevance: Establishes the mechanism for iodine-mediated oxidative cycliz
  • Microwave/PEG-400

    • Title: Polyethylene Glycol as a Green Medium for the Microwave-Assisted Synthesis of Guanamines.
    • Source: ChemistrySelect (Monash University), 2019.
    • URL:[Link]

    • Relevance: Validates PEG-400 as a superior, green solvent/catalyst for amine-nitrile condensations under microwave irradi
  • Heterogeneous Catalysis

    • Title: MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles.
    • Source: Molecules (MDPI), 2012.
    • URL:[Link]

    • Relevance: Demonstrates the utility of porous solid supports (MOFs) for imidazole synthesis, adaptable to the 2-amino-5-aryl subclass.
  • General Mechanism & Review

    • Title: Recent advances in the synthesis of 2-aminoimidazoles.[4]

    • Source: ARKIVOC, 2010.[2]

    • URL:[Link]

    • Relevance: Comprehensive review of the Marckwald reaction and its modern modific

Sources

Validation & Comparative

Comparative Analysis of MS/MS Fragmentation Dynamics: 2-amino-5-(3-methoxyphenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparative analysis of the mass spectrometry (MS) fragmentation patterns of 2-amino-5-(3-methoxyphenyl)imidazole , a pharmacophore often associated with kinase inhibition and marine alkaloid analogs (e.g., Leucettamines).

The Challenge: Structural elucidation of amino-imidazoles is complicated by tautomerism (N1 vs. N3 protonation) and the difficulty in distinguishing positional isomers (e.g., 3-methoxy vs. 4-methoxy) using standard low-resolution MS.

The Solution: This guide compares Collision Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) behaviors and provides a definitive fragmentation pathway to validate the meta-substitution pattern.

Technical Specifications & Precursor Properties

PropertyDetail
IUPAC Name 2-amino-5-(3-methoxyphenyl)-1H-imidazole
Molecular Formula

Monoisotopic Mass 189.0902 Da
Precursor Ion

190.0975 m/z
Ring Tautomerism 4(5)-positional equilibrium is rapid; MS detects the thermodynamically stable protonated form.

Comparative Analysis of Fragmentation Modes

To achieve unambiguous identification, we compare the "performance" of two standard activation methods.

Method A: ESI-CID (Ion Trap / Triple Quad)
  • Mechanism: Resonant excitation. Limits energy deposition.

  • Performance:

    • Dominant Channel: Neutral loss of ammonia (

      
      , -17 Da).
      
    • Base Peak:

      
       173.07.
      
    • Drawback: Often fails to fragment the stable aromatic core further, making structural confirmation of the phenyl ring difficult.

    • Best Application: Quantitation (SRM/MRM) due to high signal stability of the

      
       transition.
      
Method B: ESI-HCD (Orbitrap / Q-TOF)
  • Mechanism: Beam-type collision. Higher energy access.

  • Performance:

    • Spectrum Richness: Generates "survival yield" of the precursor plus deep structural fragments.

    • Secondary Fragmentation: Drives the loss of the methyl group (

      
      ) and subsequent CO loss from the methoxy substituent.
      
    • Diagnostic Value: Reveals the

      
       158 and 
      
      
      
      130 ions, which are critical for confirming the methoxy-phenyl substructure.
Comparison Table: Fragment Ion Abundance Profiles
Fragment Ion (

)
IdentityCID Intensity (Low Energy)HCD Intensity (High Energy)Structural Significance
190.10

100% (Precursor)<10%Intact Protonated Molecule
173.07

High (Base Peak) MediumCharacteristic of 2-aminoimidazoles
158.05

Low/AbsentHigh Confirms Methoxy group presence
145.08

AbsentMediumPhenolic ring contraction
130.05

AbsentMediumDeep skeletal cleavage

Detailed Fragmentation Mechanism[1]

The fragmentation logic follows a charge-remote and charge-driven pathway. The meta-methoxy position (3-position) is crucial; unlike the para-isomer, it cannot stabilize a quinoid resonance structure as effectively, leading to a distinct ratio of methyl radical loss.

The Pathway[1][2]
  • Initiation: Protonation occurs on the imidazole ring nitrogen.

  • Primary Cleavage (The "Signature"): The exocyclic amino group is lost as ammonia (

    
    ), driven by the formation of a stable resonance-stabilized phenyl-imidazole cation (
    
    
    
    173).
  • Secondary Cleavage (The "Differentiator"): The methoxy group undergoes cleavage. In HCD, homolytic cleavage of the

    
     bond releases a methyl radical (
    
    
    
    ), yielding a radical cation at
    
    
    158.
Visualization: Fragmentation Pathway

FragmentationPathway Precursor [M+H]+ m/z 190.10 (Protonated Parent) Frag1 [M+H - NH3]+ m/z 173.07 (Phenyl-imidazole cation) Precursor->Frag1 - NH3 (17 Da) Dominant in CID Frag2 [M+H - NH3 - CH3]+. m/z 158.05 (Distonic Radical Cation) Frag1->Frag2 - CH3 (15 Da) Requires HCD Frag3 [M+H - NH3 - CO]+ m/z 145.08 (Ring Contraction) Frag1->Frag3 - CO (28 Da) Rare (Phenolic path) Frag4 [M+H - NH3 - CH3 - CO]+ m/z 130.05 (Skeletal Breakdown) Frag2->Frag4 - CO (28 Da)

Caption: Step-wise fragmentation pathway of 2-amino-5-(3-methoxyphenyl)imidazole, highlighting the energy-dependent transition from ammonia loss to methyl/CO loss.

Experimental Protocol for Validation

To replicate these results for metabolite identification or quality control, follow this self-validating protocol.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Instrument Settings (Q-TOF / Orbitrap)
  • Ion Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE):

    • Stepped CE: 20, 35, 50 eV (Crucial to capture both

      
       173 and 
      
      
      
      158).
Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (Retain Polar Amines) Sample->LC MS1 Full Scan MS1 (Target m/z 190.10) LC->MS1 Filter Quad Isolation (Width 1.0 Da) MS1->Filter Cell HCD Cell (Stepped CE) Filter->Cell Detector Orbitrap/TOF (High Res Detection) Cell->Detector

Caption: Optimized LC-MS/MS workflow for the detection and structural characterization of amino-imidazoles.

Differentiation from Isomers (Self-Validation)

A critical aspect of scientific integrity is ruling out isomers. The primary isomer is 2-amino-5-(4-methoxyphenyl)imidazole (para-isomer).

Differentiation Strategy:

  • Retention Time: The meta isomer is typically slightly less polar than the para isomer on C18 columns due to steric shielding of the ether oxygen, resulting in a later retention time.

  • Fragment Ratio:

    • Meta (3-OMe): The

      
       158 ion (methyl loss) is prominent but the ring is less prone to quinoid oxidation.
      
    • Para (4-OMe): Can form a stable para-quinoid structure upon demethylation. This often leads to a higher ratio of

      
       compared to the meta isomer in HCD spectra.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for mechanisms of ammonia and methyl radical loss).

  • Vyskocilová, P., et al. (2006).[1] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.[1] (Establishes the loss of NH3 and CO as major routes for amino-imidazoles).

  • Meissner, R., et al. (2019).[2] Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30, 2466–2475. (Comparative data on imidazole ring stability).

  • Holčapek, M., et al. (2010). Fragmentation behavior of isomeric methoxy-substituted aromatic compounds. Journal of Mass Spectrometry. (General reference for ortho/meta/para methoxy differentiation).

Sources

comparing kinase selectivity of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine vs SB203580

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

Senior Application Scientist Commentary:

In the landscape of kinase inhibitor research and development, understanding the selectivity of a compound is paramount. It is the critical determinant of its therapeutic window and potential off-target effects. This guide was initially intended to provide a head-to-head comparison of the kinase selectivity of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine and the well-characterized p38 MAPK inhibitor, SB203580. However, a comprehensive search of publicly available scientific literature, patent databases, and chemical screening libraries has revealed a significant data gap. As of the writing of this guide, there is no publicly accessible information detailing the kinase selectivity profile of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

Therefore, to maintain the highest level of scientific integrity, a direct comparison is not feasible. Instead, this guide will pivot to a detailed examination of the kinase selectivity of SB203580, a widely used tool compound, and introduce another well-profiled inhibitor, GW2580, to illustrate the principles of kinase selectivity and how different chemical scaffolds can achieve distinct targeting profiles. This approach will provide researchers with a robust framework for evaluating and interpreting kinase inhibitor selectivity data.

The Central Role of Kinase Selectivity in Drug Discovery

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are critical regulators of a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders. Consequently, they have become one of the most important classes of drug targets.

The ATP-binding site, where kinases bind their primary substrate, is highly conserved across the kinome. This structural similarity presents a significant challenge in developing inhibitors that are highly selective for a single kinase or a specific kinase subfamily. A lack of selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing toxicity or other adverse effects.

This guide will delve into the methodologies used to assess kinase selectivity and analyze the profiles of two distinct inhibitors to highlight the nuances of their interactions with the human kinome.

SB203580: A Case Study in p38 MAPK Inhibition

SB203580 is a potent, cell-permeable pyridinylimidazole inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a key pathway involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Its activation is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade.[3][4] Environmental stresses and inflammatory cytokines activate upstream MAPKKKs, which in turn phosphorylate and activate MKK3 and MKK6. These MAPKKs then phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ).[3] Activated p38 MAPK proceeds to phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.[4]

p38_pathway ext_stim Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) ext_stim->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2, MSK1) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response sb203580 SB203580 sb203580->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition by SB203580.

Kinase Selectivity Profile of SB203580

SB203580 exhibits high selectivity for the α and β isoforms of p38 MAPK.[5] Its inhibitory activity is typically measured as an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Kinase TargetIC50 (nM)Reference
p38α (SAPK2a) 50[6]
p38β (SAPK2b/p38β2) 500
LCK >10,000
GSK3β >10,000[6]
PKBα >10,000[6]
JNK Not inhibited[5]
ERK Not inhibited[5]

As the data indicates, SB203580 is significantly more potent against p38α and p38β than other related kinases, demonstrating a high degree of selectivity. This selectivity is crucial for its use as a specific tool to probe the function of the p38 MAPK pathway in cellular studies.

GW2580: A Contrast in Kinase Targeting

To provide a comparative perspective on kinase selectivity, we will briefly examine GW2580, a potent and selective inhibitor of c-FMS kinase (CSF1R).[3][5] CSF1R is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of monocytes and macrophages.

Kinase Selectivity Profile of GW2580

GW2580 was developed to be a highly selective inhibitor of CSF1R, and kinome-wide screening has confirmed its narrow target profile.

Kinase TargetIC50 (nM)Reference
c-FMS (CSF1R) 30[5]
b-Raf >4,500[5]
CDK4 >7,500[5]
c-KIT >7,500[5]
EGFR >15,000[5]

The comparison between the selectivity profiles of SB203580 and GW2580 highlights how different chemical scaffolds can be engineered to target distinct kinases with high specificity, even though both are ATP-competitive inhibitors.

Experimental Methodologies for Determining Kinase Selectivity

A variety of experimental techniques are employed to determine the selectivity of a kinase inhibitor. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase enzyme.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This is often considered the "gold standard" for its direct measurement of kinase activity.[7]

radiometric_assay reagents Kinase + Substrate + [γ-³³P]ATP + Inhibitor incubation Incubation reagents->incubation filtration Filter Binding (Captures phosphorylated substrate) incubation->filtration wash Wash (Removes unbound [γ-³³P]ATP) filtration->wash scintillation Scintillation Counting (Measures radioactivity) wash->scintillation data Data Analysis (IC50 determination) scintillation->data

Caption: Workflow for a typical radiometric kinase assay.

Step-by-Step Protocol for a Radiometric Kinase Assay:

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a reaction mixture containing ATP and a radioactive isotope, typically [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that specifically binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove any unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity on the filter using a scintillation counter. The signal is directly proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell-Based Target Engagement Assays

Cell-based assays are crucial for confirming that an inhibitor can reach and interact with its target in a physiological context.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells and cell lysates.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.

cetsa_workflow treat_cells Treat cells with Inhibitor or Vehicle heat_shock Heat Shock (Temperature Gradient) treat_cells->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation (Separate soluble and precipitated proteins) lysis->centrifugation detection Detection of Soluble Protein (e.g., Western Blot, ELISA) centrifugation->detection melt_curve Generate Melt Curve (Determine Tm shift) detection->melt_curve

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol for CETSA®:

  • Cell Treatment: Incubate intact cells with the test inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay.

  • Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) to a higher temperature in the inhibitor-treated samples indicates that the inhibitor has bound to and stabilized the target protein.[9]

Conclusion

While the initial goal of directly comparing the kinase selectivity of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine and SB203580 was precluded by a lack of public data for the former, this guide provides a comprehensive framework for understanding and evaluating kinase inhibitor selectivity. The detailed analysis of SB203580 showcases a compound with a well-defined and narrow target profile, making it an invaluable tool for studying p38 MAPK signaling. The inclusion of GW2580 as a comparative example underscores the principle that high selectivity for diverse kinase targets can be achieved through rational drug design.

For researchers in the field, the key takeaway is the critical importance of comprehensive kinase profiling using a combination of biochemical and cell-based assays. This rigorous approach is essential for validating the on-target activity of an inhibitor, identifying potential off-targets, and ultimately, advancing the development of safe and effective kinase-targeted therapies.

References

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417.
  • Wójcik-Pszczoła, K., et al. (2020). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 21(23), 9097.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Al-Ali, H., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(22), e2605.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine Purity by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities such as 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a compound of interest in contemporary drug discovery pipelines, rigorous analytical validation is paramount. This guide provides an in-depth, technically-grounded protocol for the purity determination of this specific imidazole derivative using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind the methodological choices, present a comprehensive validation strategy in line with international regulatory standards, and offer a comparative analysis against alternative analytical techniques.

The Imperative for a Stability-Indicating Method

The chemical stability of a drug substance is a critical attribute that can influence its safety, efficacy, and shelf-life.[1] Forced degradation studies are an indispensable tool in the development and validation of stability-indicating analytical methods.[2][3] By subjecting the API to extreme conditions, we can purposefully generate degradation products and ensure our analytical method can separate and detect them from the intact molecule.[1][2] This is a fundamental requirement of regulatory bodies globally, as outlined in the International Council for Harmonisation (ICH) guidelines.[2]

The Superiority of LC-MS for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the purity assessment of small molecules in the pharmaceutical industry.[4] Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[4][5] This combination allows for not only the quantification of the main component but also the detection and potential identification of process-related impurities and degradation products, even at trace levels.

A Robust LC-MS Method for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

The following method has been developed based on the physicochemical properties of imidazole derivatives and has been optimized for the specific analysis of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

Experimental Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Weigh 1 mg of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine prep2 Dissolve in 1 mL of Methanol/Water (50:50 v/v) prep1->prep2 prep3 Vortex and sonicate to ensure complete dissolution prep2->prep3 prep4 Filter through a 0.22 µm syringe filter prep3->prep4 lc Inject 5 µL onto UHPLC system prep4->lc Inject ms Analyze eluent by Mass Spectrometer lc->ms da1 Integrate peak areas of the main compound and impurities ms->da1 Acquire Data da2 Calculate percentage purity da1->da2 da3 Identify potential degradants by mass da1->da3

Sources

A Comparative Guide to p38 MAP Kinase Inhibitors: Evaluating 5-(3-Methoxyphenyl)-1H-imidazol-2-amine and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, a critical regulator of inflammatory responses. We will focus on the imidazole class of inhibitors, using a representative compound to illustrate their potential, and compare their performance with other significant p38 inhibitors. This analysis is supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.

The Critical Role of p38 MAP Kinase in Inflammation

The p38 MAP kinases are a family of serine/threonine kinases that are activated by a wide range of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[1][2] Once activated, p38 MAP kinase phosphorylates a variety of downstream targets, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4] Dysregulation of the p38 MAPK pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), making it a prime target for therapeutic intervention.[2][5]

The p38 MAPK signaling cascade is a key pathway in cellular responses to stress and inflammation.

p38_pathway extracellular Extracellular Stimuli (Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor MKKs MAPK Kinases (MKK3/6) receptor->MKKs Activation p38 p38 MAP Kinase MKKs->p38 Phosphorylation downstream Downstream Targets (Transcription Factors, Kinases) p38->downstream Phosphorylation response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor p38 Inhibitors inhibitor->p38

Caption: The p38 MAP Kinase Signaling Pathway.

Comparative Analysis of p38 MAP Kinase Inhibitors

A variety of small molecule inhibitors have been developed to target p38 MAP kinase. These inhibitors typically compete with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates. The potency of these inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table compares the IC50 values of several p38 MAP kinase inhibitors from different chemical classes.

Compound Name/ClassIC50 Value (nM)Key Features & References
Imidazole Derivative (AA6) 403.57 ± 6.35A novel synthetic imidazole derivative with considerable inhibitory activity.[6]
SB203580 (Adezmapimod) 300 - 500A widely used pyridinyl imidazole inhibitor, serves as a reference compound in many studies.[7][8]
Doramapimod (BIRB 796) 38 (p38α)A pan-p38 MAPK inhibitor, binding to a distinct allosteric site.[7]
Ralimetinib (LY2228820) 7A potent and selective p38 MAPK inhibitor.[7]
Neflamapimod (VX-745) 10 (p38α)A highly selective inhibitor of the p38α isoform.[7]
(S)-p38 MAPK Inhibitor III 900A cell-permeable methylsulfanylimidazole that blocks the release of TNF-α and IL-1β.[4]

This comparison highlights the diversity in potency among different p38 inhibitors. While some compounds like Ralimetinib exhibit very high potency with low nanomolar IC50 values, the imidazole class, represented by AA6 and SB203580, demonstrates respectable inhibitory activity in the mid-nanomolar range. The choice of inhibitor will often depend on the specific research question, including the desired selectivity for different p38 isoforms (α, β, γ, δ).[7]

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

To determine the IC50 value of a potential p38 MAP kinase inhibitor, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9]

Materials:
  • p38α Kinase (recombinant)

  • ATF2 (recombinant protein substrate)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • Test inhibitor (e.g., 5-(3-Methoxyphenyl)-1H-imidazol-2-amine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (low volume)

  • Luminometer

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Dilute the p38α kinase, ATF2 substrate, and ATP to their final desired concentrations in the kinase buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme and micromolar range for the substrate and ATP.

    • Prepare a serial dilution of the test inhibitor in the kinase buffer. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor dilutions.

  • Kinase Reaction:

    • Add 1 µl of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add 2 µl of the diluted p38α kinase to each well.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This experimental workflow provides a reliable method for quantifying the potency of p38 MAP kinase inhibitors.

experimental_workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep reaction_setup Set Up Kinase Reaction in 384-well Plate reagent_prep->reaction_setup incubation1 Incubate for 60 min at RT reaction_setup->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate for 40 min at RT adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate for 30 min at RT detection_reagent->incubation3 luminescence Measure Luminescence incubation3->luminescence analysis Data Analysis and IC50 Determination luminescence->analysis end End analysis->end

Caption: Workflow for p38 MAP Kinase Inhibition Assay.

Conclusion

The development of potent and selective p38 MAP kinase inhibitors remains a significant goal for the treatment of inflammatory diseases. Imidazole-based compounds, such as the representative molecule AA6, demonstrate promising inhibitory activity.[6] This guide provides a framework for comparing the efficacy of various inhibitors and a detailed protocol for their evaluation. By understanding the nuances of the p38 signaling pathway and employing robust experimental methodologies, researchers can continue to advance the discovery of novel therapeutics targeting this critical inflammatory mediator.

References

  • BenchChem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
  • Promega Corporation. (n.d.). p38α Kinase Assay.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.
  • TargetMol. (n.d.). (S)-p38 MAPK Inhibitor III.
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • ResearchGate. (n.d.). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1....
  • PubMed. (n.d.). Kinetics of small molecule inhibitor binding to p38 kinase.
  • American Chemical Society. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.
  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment.
  • Selleck Chemicals. (n.d.). p38 MAPK Inhibitors/Activators.
  • PMC. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.
  • ResearchGate. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.
  • PMC. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors.
  • PMC. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • PMC. (n.d.). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review.
  • PubMed Central. (n.d.). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents.

Sources

Comparative Guide: Infrared Spectrum Analysis of Primary Amine Groups in Aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Aminoimidazoles are critical scaffolds in medicinal chemistry, serving as precursors for purine synthesis and oncology drugs like Dacarbazine and Temozolomide. However, characterizing the primary amine group (-NH₂) attached to the imidazole ring is notoriously difficult due to two interfering physicochemical phenomena:

  • Protoptropic Tautomerism: The rapid equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Hydrogen Bonding Network: The imidazole ring nitrogens act as both donors and acceptors, causing significant peak broadening in the N-H stretching region.

This guide compares the two dominant infrared (IR) sampling modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine which yields superior resolution for the primary amine signature in aminoimidazoles.

Mechanistic Insight: The Vibrational Signature

Before comparing techniques, we must define the target. The primary amine on a heteroaromatic ring like imidazole exhibits specific vibrational modes.

The Spectral Target[8]
  • N-H Stretching (

    
    ): 
    
    • Amino Form: A "doublet" appearing between 3500–3300 cm⁻¹ .[1]

      • 
         (Asymmetric): Higher frequency (~3450 cm⁻¹).
        
      • 
         (Symmetric): Lower frequency (~3350 cm⁻¹).
        
    • Imino Form: A single sharp band for =N-H (often >3300 cm⁻¹) and a broad ring -NH band.

  • N-H Scissoring (

    
    ):  A sharp band at 1650–1590 cm⁻¹ . In aminoimidazoles, this often overlaps with the imidazole ring C=N stretch (
    
    
    
    ), making resolution critical.
The Tautomerism Challenge

The 2-aminoimidazole scaffold exists in equilibrium.[2][3][4] IR spectroscopy is one of the few techniques fast enough to capture the dominant species without the averaging effects seen in NMR.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectral Consequence Amino Amino Form (Aromatic) -NH2 Doublet Imino Imino Form (Non-Aromatic) =NH Singlet Amino->Imino Proton Shift (Fast) SignalA 3500-3300 cm⁻¹ Distinct Doublet Amino->SignalA SignalB Overlap with Ring C=N Imino->SignalB

Figure 1: Tautomeric equilibrium between amino and imino forms and their respective spectral consequences.[3][5][4]

Comparative Analysis: ATR vs. Transmission (KBr)

This comparison evaluates "performance" based on three metrics critical for aminoimidazoles: Water Interference , Resolution of the Amine Doublet , and Sample Integrity .

Option A: Transmission FTIR (KBr Pellet)

The Traditional Standard

  • Method: The sample is ground with Potassium Bromide (KBr) powder and pressed into a transparent disc.[6]

  • Performance Profile:

    • Sensitivity: High.[6] The transmission pathlength allows detection of weak overtones.

    • Critical Flaw for Amines: KBr is hygroscopic.[7] Even trace moisture absorbs strongly at 3400–3200 cm⁻¹ (O-H stretch), directly masking the N-H amine doublet.

    • Lattice Effects: The high pressure (10 tons) required to form the pellet can induce polymorphic changes or force the aminoimidazole into a specific tautomer that does not exist in the bulk powder.

Option B: ATR-FTIR (Diamond Crystal)

The Modern Solution

  • Method: The sample is pressed directly against a high-refractive-index crystal (Diamond/ZnSe). An evanescent wave penetrates ~0.5–2 µm into the sample.

  • Performance Profile:

    • Sensitivity: Lower than KBr (pathlength is effectively microns), but sufficient for primary functional groups.

    • Water Interference: Negligible. Because no hygroscopic matrix is added, the 3400 cm⁻¹ region remains clear, allowing the N-H doublet to be resolved distinct from environmental moisture.

    • Reproducibility: Excellent. No grinding means the crystal structure (and H-bonding network) remains intact.

Data Summary: Head-to-Head Comparison
FeatureTransmission (KBr Pellet)ATR (Diamond Crystal)Winner for Aminoimidazoles
N-H Stretch Visibility Poor (Masked by hygroscopic O-H)Excellent (No matrix interference)ATR
Sample Preparation Complex (Grinding/Pressing)Minimal (Direct Contact)ATR
Spectral Resolution High (Narrower bands)Medium (Band broadening possible)Transmission
Tautomer Preservation Risk of pressure-induced shiftPreserves bulk stateATR
Low-Freq (<600 cm⁻¹) Excellent (KBr is transparent)Limited (Diamond absorbs <400 cm⁻¹)Transmission

Verdict: For the specific analysis of the primary amine group , ATR-FTIR is the superior choice . The elimination of the "water mask" in the 3000+ cm⁻¹ region is the deciding factor.

Experimental Protocol: Moisture-Exclusion ATR Workflow

To ensure scientific integrity and reproducibility when characterizing aminoimidazoles, follow this self-validating protocol.

Prerequisites
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Methodology
  • Background Validation (Self-Check 1):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum.

    • Validation: Ensure the region 3500–3000 cm⁻¹ is flat (Absorbance < 0.005). If peaks appear, moisture is condensing on the crystal; purge with dry nitrogen.

  • Sample Loading:

    • Place ~5 mg of aminoimidazole powder on the crystal center.

    • Crucial: Do not grind the sample beforehand. Grinding increases surface area for moisture adsorption.

  • Pressure Application:

    • Apply pressure using the anvil until the "force gauge" indicates optimal contact.

    • Note: Excessive pressure can shift the amide/amine bands. Consistency is key.

  • Data Acquisition:

    • Collect the spectrum.[8][9][3][10][7][6][11][12][13]

    • Self-Check 2 (The "Doublet Test"): Zoom into 3500–3300 cm⁻¹. You should see two distinct bands (asymmetric/symmetric stretch) or a complex multiplet. If you see a single broad "mound," the sample is wet or the amine is participating in strong H-bonding (likely the imino tautomer).

  • Post-Processing:

    • Apply ATR Correction . (ATR intensity is linear with wavelength; uncorrected spectra show weaker peaks at high wavenumbers, artificially suppressing the N-H stretch).

Workflow Diagram

Protocol Start Start Analysis Clean Clean Crystal & Purge N2 Start->Clean Background Background Scan (Check 3400 cm⁻¹) Clean->Background Load Load Sample (NO Grinding) Background->Load Scan Acquire Spectrum (64 Scans) Load->Scan Check Doublet Test: Distinct peaks at 3500-3300? Scan->Check Process Apply ATR Correction Check->Process Yes Dry Vacuum Dry Sample Check->Dry No (Broad band) End Valid Spectrum Process->End Dry->Load

Figure 2: Validated ATR-FTIR workflow for hygroscopic aminoimidazole samples.

References

  • BenchChem. (2025).[2][3] Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. Retrieved from

  • Specac Ltd. (2024). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from

  • Kintek Solution. (2026). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Retrieved from

  • Rocky Mountain Labs. (2023).[14] Difference between Primary, Secondary and Tertiary Amines Via FTIR. Retrieved from

  • Canadian Journal of Chemistry. (1961). Nitro- and Amino-imidazolesulphonamides.[15] Retrieved from

Sources

A Technical Guide to the Bioavailability of Imidazole-2-Amine: A Comparative Analysis of Salt Forms Versus the Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its therapeutic efficacy. This guide provides an in-depth technical comparison of the bioavailability of imidazole-2-amine salts versus its free base. By examining the fundamental physicochemical principles and outlining robust experimental methodologies, this document serves as a comprehensive resource for making informed decisions in drug development.

Introduction: The Significance of Imidazole-2-Amine and the Rationale for Salt Formation

Imidazole-2-amine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, making it a molecule of significant interest for the development of novel therapeutics. However, like many amine-containing compounds, the free base form of imidazole-2-amine can present challenges in terms of its physicochemical properties, which can in turn limit its oral bioavailability.

The oral bioavailability of a drug is largely dependent on its solubility in the gastrointestinal fluids and its ability to permeate the intestinal membrane. For weakly basic compounds like imidazole-2-amine, the free base form often exhibits low aqueous solubility, which can be a rate-limiting step for absorption.[2] To overcome this limitation, the formation of a salt is a widely employed and effective strategy in pharmaceutical development.[2][3] By reacting the basic free form with an acid, a salt is created that often possesses significantly improved solubility and dissolution characteristics.[3] This guide will explore the scientific principles underpinning this enhancement and provide the experimental framework to quantify the resulting impact on bioavailability.

Physicochemical Properties: A Tale of Two Forms

The difference in bioavailability between an API's salt and free base form is fundamentally rooted in their distinct physicochemical properties. The conversion of the imidazole-2-amine free base to a salt, such as the hydrochloride salt, brings about significant changes in its solid-state and solution properties.

Solubility: The Cornerstone of Absorption

Aqueous solubility is a primary determinant of the oral absorption of a drug. For a drug to be absorbed, it must first be dissolved in the fluids of the gastrointestinal tract.

  • Imidazole-2-Amine Hydrochloride: In stark contrast, the hydrochloride salt of imidazole is highly soluble in water, with a reported solubility of approximately 500 mg/mL.[4] This dramatic increase in solubility is attributed to the ionization of the molecule. The salt exists in its ionized form, which can readily interact with polar water molecules, leading to enhanced dissolution.

Table 1: Comparison of Physicochemical Properties

PropertyImidazole-2-Amine Free BaseImidazole-2-Amine Hydrochloride SaltRationale for Difference
Aqueous Solubility LowerSignificantly Higher (approx. 500 mg/mL for imidazole HCl)[4]The salt form is ionized, leading to stronger interactions with polar water molecules.
Dissolution Rate SlowerFasterHigher solubility of the salt form drives a faster rate of dissolution according to the Noyes-Whitney equation.
Hygroscopicity Generally LowerPotentially HigherSalts, being ionic, have a greater affinity for water molecules and may absorb moisture from the atmosphere.
Stability Generally StableGenerally StableSalt formation can in some cases improve the chemical and physical stability of the API.[2]

The In Vitro-In Vivo Correlation: From the Beaker to the Body

To experimentally validate the theoretical advantages of the salt form, a series of in vitro and in vivo studies are essential. These experiments provide the quantitative data necessary to compare the bioavailability of imidazole-2-amine salts and the free base.

In Vitro Dissolution Studies: Predicting In Vivo Performance

In vitro dissolution testing is a critical tool for assessing the rate and extent to which a drug dissolves from its solid dosage form.[5] This data can often be correlated with in vivo bioavailability. For a weakly basic drug like imidazole-2-amine, dissolution studies should be conducted across a range of pH values that mimic the physiological conditions of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

It is expected that the imidazole-2-amine hydrochloride salt will exhibit a significantly faster and more complete dissolution profile compared to the free base, particularly in the acidic environment of the stomach. This rapid dissolution is a key prerequisite for efficient absorption.

In Vitro Permeability Studies: Crossing the Intestinal Barrier

Once dissolved, a drug must permeate the intestinal epithelium to reach the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7][][9][10] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with many of the morphological and functional characteristics of the human small intestine.

By measuring the rate of transport of both the imidazole-2-amine free base and its salt form across the Caco-2 cell monolayer, an apparent permeability coefficient (Papp) can be determined. While both forms are expected to be permeable, the much higher concentration of dissolved drug from the salt form in the donor compartment will drive a greater overall flux across the membrane.

In Vivo Pharmacokinetic Studies: The Definitive Comparison

The ultimate confirmation of enhanced bioavailability comes from in vivo pharmacokinetic studies in animal models, such as rats.[11][12][13] These studies involve administering the imidazole-2-amine free base and a salt form (e.g., hydrochloride) orally to different groups of animals and then measuring the drug concentration in the blood plasma over time.

Key Pharmacokinetic Parameters for Comparison:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma. A higher Cmax for the salt form would indicate a faster rate of absorption.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed. A shorter Tmax for the salt form would also suggest a more rapid absorption.

  • AUC (Area Under the Curve): The total drug exposure over time. A significantly larger AUC for the salt form is the most definitive indicator of enhanced overall bioavailability.

Based on the principles of improved solubility and dissolution, it is highly probable that an in vivo study would demonstrate a markedly higher Cmax and a larger AUC for the imidazole-2-amine salt compared to the free base. For instance, a study on the weakly basic drug prasugrel showed that its hydrochloride salt offered better absorption at higher gastric pH compared to the free base form.[5]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided as a guide for researchers.

Protocol for In Vitro Dissolution Testing

This protocol is designed to compare the dissolution profiles of imidazole-2-amine free base and its hydrochloride salt.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Media:

  • 0.1 N HCl (pH 1.2)

  • Acetate Buffer (pH 4.5)

  • Phosphate Buffer (pH 6.8)

Procedure:

  • Place 900 mL of the desired dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

  • Accurately weigh an amount of imidazole-2-amine free base or its hydrochloride salt equivalent to the desired dose and place it in the bottom of each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples and analyze the concentration of dissolved imidazole-2-amine using a validated analytical method, such as HPLC-UV.[14][15][16][17][18]

Data Analysis: Plot the percentage of drug dissolved against time for both the free base and the salt form in each dissolution medium.

Protocol for Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of imidazole-2-amine and its salt.

Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

Permeability Assay (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Add the test compound (imidazole-2-amine free base or salt, at a known concentration) to the apical (donor) side of the monolayer.

  • At specified time intervals, collect samples from the basolateral (receiver) side.

  • Analyze the concentration of the compound in the receiver samples using a sensitive analytical method like LC-MS/MS.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment.

  • A is the surface area of the filter membrane.

  • C0 is the initial concentration of the drug in the donor compartment.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for a comparative oral pharmacokinetic study.

Animals: Male Sprague-Dawley rats (or another appropriate strain).

Formulations:

  • Imidazole-2-amine free base suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Imidazole-2-amine hydrochloride dissolved in water.

Procedure:

  • Fast the rats overnight prior to dosing.

  • Administer the formulations to two groups of rats via oral gavage at a specified dose.

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a suitable site (e.g., tail vein or saphenous vein).[19][20]

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of imidazole-2-amine in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

Data Analysis:

  • Plot the mean plasma concentration versus time for each formulation.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Perform statistical analysis to determine if there are significant differences between the two groups.

Visualizing the Concepts and Workflows

To further clarify the key concepts and experimental procedures, the following diagrams are provided.

Bioavailability_Factors cluster_Drug_Product Drug Product cluster_In_Vivo_Process In Vivo Process Dosage Form Dosage Form Dissolution Dissolution Dosage Form->Dissolution Solubility Permeation Permeation Dissolution->Permeation Concentration Gradient Absorption Absorption Permeation->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation

Caption: Key factors influencing oral drug bioavailability.

Experimental_Workflow Start Start In Vitro Dissolution In Vitro Dissolution Start->In Vitro Dissolution Caco-2 Permeability Caco-2 Permeability Start->Caco-2 Permeability In Vivo PK Study In Vivo PK Study In Vitro Dissolution->In Vivo PK Study Caco-2 Permeability->In Vivo PK Study Data Analysis & Comparison Data Analysis & Comparison In Vivo PK Study->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Integrated experimental workflow for bioavailability assessment.

Conclusion: The Clear Advantage of Salt Formation

References

  • Caco-2 Assay Protocol. (n.d.).
  • Permeability Assay on Caco-2 Cells. (n.d.). Bienta. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

  • FDA. (n.d.). Metabolism and Pharmacokinetic Studies.
  • What sample types and time points are ideal for rodent PK? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Manual tail vein sampling for rat blood. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). Molecules, 25(24), 5946.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). Pharmaceutics, 14(5), 1027.
  • Imidazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Can I use Immidazole solution for HPLC? (2023, June 1). ResearchGate. Retrieved from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate. Retrieved from [Link]

  • 1H-Imidazole-2-amine. (n.d.). Chemsrc. Retrieved from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Amines. (n.d.). Purdue University. Retrieved from [Link]

  • 10.8: Amines as Bases. (2014, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Free Base vs Salt Form Reference Standards. (2022, February 1). Pharmaguideline Forum. Retrieved from [Link]

  • Different Salts of a Drug Substance – Comparison of Regulatory Pathways in the EU and USA. (n.d.). der DGRA. Retrieved from [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: 2-Aminoimidazole Derivative (Pharmacologically Active Scaffold) Default Control Band: Band 3 (Potent Compound) until specific toxicology proves otherwise. Critical Hazard: Respiratory sensitization and ocular damage due to basic amine functionality.

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a research-grade intermediate often utilized in the synthesis of biofilm inhibitors and kinase modulators. Unlike bulk commodity chemicals, this compound lacks a comprehensive toxicological dossier (e.g., established OELs). Therefore, Control Banding is the only scientifically rigorous method for safety. We treat this as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate.

This guide moves beyond generic "wear gloves" advice, providing a containment strategy based on Structure-Activity Relationships (SAR) and physical properties.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." The safety profile is derived from the functional groups:

MoietyAssociated HazardMechanism of Action
2-Aminoimidazole Core Corrosive / Irritant The basic nitrogen (pKa ~7-8) can cause immediate corneal opacity and mucous membrane irritation.
3-Methoxyphenyl Bioavailability Lipophilic substitution increases membrane permeability, enhancing skin absorption risks.
General Molecule Pharmacological Activity Analogs (e.g., Clonidine derivatives) target adrenergic receptors. Potential for hypotension or sedation upon systemic exposure.

Physical State: Solid (Powder).[1] Dust Potential: High.[1] Electrostatic charging is common with imidazole derivatives, increasing dispersion risk during weighing.

PPE Selection Matrix (The Secondary Barrier)

PPE is the last line of defense. The primary defense is Engineering Controls (Section 4).

A. Hand Protection (Permeation Logic)

Standard thin nitrile gloves are insufficient for solution-phase handling.

  • Solid Handling: Double Nitrile (minimum 5 mil outer).

    • Why: Prevents incidental contact with dust.[2][3][4]

  • Solution Handling (DMSO/Methanol): Laminate Film (Silver Shield/North) under Nitrile.

    • Why: DMSO (a common solvent for this compound) permeates nitrile in <5 minutes, carrying the toxic payload through the skin. Laminate film provides >4 hours of breakthrough time.

B. Respiratory Protection[2][3][4][5][6][7][8]
  • Primary: Handling must occur in a Vented Balance Enclosure (VBE) or Fume Hood .

  • Secondary (if engineering controls fail): P100 (HEPA) Respirator (Full Face).

    • Why: N95 masks do not seal sufficiently against fine pharmaceutical dusts. A full-face respirator also protects the eyes from basic dust irritation.

C. Ocular & Body Protection[5][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable for powders that can sublime or disperse electrostatically.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Why: Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom or home.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing (Highest Risk)

Objective: Transfer solid without airborne dispersion.

  • Static Neutralization: Place an ionizing fan or static gun inside the VBE. Imidazoles are prone to static cling.

  • Taring: Tare the vial with the cap on to avoid open-balance fluctuations.

  • Transfer: Use a disposable antistatic spatula. Do not pour.

  • Wet Down: Immediately add solvent (e.g., DMSO) to the solid in the vial before removing it from the hood. Handling the compound in solution significantly reduces inhalation risk.

Phase 2: Reaction & Synthesis
  • Temperature Control: If heating is required, use a closed block heater, not an oil bath (reduces fire risk and contamination).

  • Quenching: Upon reaction completion, treat the mixture as if unreacted starting material is present.

Phase 3: Decontamination & Disposal

Solubility Rule: This compound is likely sparingly soluble in water but soluble in acid.

  • Surface Decon: Wipe surfaces with 10% Acetic Acid (to protonate/solubilize the amine), followed by soap and water .

  • Waste: Segregate as Hazardous Chemical Waste (P-List equivalent protocol recommended) . Do not drain dispose.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, prioritizing engineering controls over PPE.

SafetyLogic Start Start: 5-(3-Methoxyphenyl)-1H-imidazol-2-amine FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid High Dust Risk Solution Solution (DMSO/MeOH) FormCheck->Solution Permeation Risk EngControl Engineering Control: Vented Balance Enclosure (VBE) Solid->EngControl Mandatory Containment PPE_Sol PPE: Laminate Gloves (Silver Shield) + Chemical Goggles Solution->PPE_Sol Prevent Skin Absorption PPE_Solid PPE: Double Nitrile + Tyvek + P100 (if open sash) EngControl->PPE_Solid Action Perform Experiment PPE_Solid->Action PPE_Sol->Action Disposal Disposal: Incineration Only Action->Disposal

Caption: Operational Safety Workflow distinguishing between Solid (Inhalation Risk) and Solution (Absorption Risk) handling protocols.

Emergency Response

  • Inhalation: Move to fresh air immediately. The basic amine may cause bronchospasm; medical observation for 24 hours is recommended to monitor for delayed pulmonary edema.

  • Eye Contact: Flush for 15 minutes minimum .[5][6] Time is tissue. Use an eyewash station, not a bottle.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (soaked in dilute acetic acid), then scoop into a bag.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][3]

  • PubChem. Compound Summary: 2-Aminoimidazole derivatives (General Hazard Profile). National Library of Medicine.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
5-(3-Methoxyphenyl)-1H-imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Methoxyphenyl)-1H-imidazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.